molecular formula C29H34O9 B595690 Khayalenoid E

Khayalenoid E

Cat. No.: B595690
M. Wt: 526.6 g/mol
InChI Key: YEAXMHFWUBJUEN-GYFLQMTFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Khayalenoid E has been reported in Khaya senegalensis with data available.

Properties

IUPAC Name

methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O9/c1-14(30)37-21(26(34)35-6)22-27(2,3)23(32)17-11-16-18(29(22,5)24(17)33)7-9-28(4)19(16)12-20(31)38-25(28)15-8-10-36-13-15/h8,10-11,13,17-19,21-22,25H,7,9,12H2,1-6H3/t17-,18-,19-,21-,22-,25-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAXMHFWUBJUEN-GYFLQMTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1C(C(=O)C2C=C3C(C1(C2=O)C)CCC4(C3CC(=O)OC4C5=COC=C5)C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]([C@@H]1[C@]2([C@H]3CC[C@@]4([C@H](C3=C[C@H](C2=O)C(=O)C1(C)C)CC(=O)O[C@H]4C5=COC=C5)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Khayalenoid E: A Technical Guide on its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of Khayalenoid E, a novel limonoid discovered from the stems of the African mahogany, Khaya senegalensis. This document details the scientific journey from its initial extraction to its structural elucidation, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Source

This compound was first isolated as part of a broader investigation into the chemical constituents of Khaya senegalensis (Meliaceae), a plant with a history of use in traditional African medicine for treating various ailments, including malaria.[1] This research led to the identification of a series of seven new limonoids, collectively named khayalenoids C-I, of which this compound is a notable member.[1][2] The discovery of these compounds has further highlighted the potential of Khaya senegalensis as a source of complex and biologically active natural products.[3][4][5][6]

Experimental Protocols

The isolation and purification of this compound involved a multi-step process combining various chromatographic techniques. The detailed methodology is outlined below.

Plant Material and Extraction

Air-dried and powdered stems of Khaya senegalensis served as the starting material. The initial extraction was performed using 95% aqueous ethanol at room temperature. The resulting crude extract was then partitioned successively with different solvents to separate compounds based on their polarity.

Isolation and Purification Workflow

The ethanolic extract underwent a rigorous separation process, as depicted in the workflow diagram below. This involved multiple stages of column chromatography, including silica gel, RP-18, and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Separation plant Powdered Stems of K. senegalensis extraction Extraction with 95% EtOH plant->extraction crude_extract Crude EtOH Extract partition Partition with Petroleum Ether, EtOAc, and n-BuOH crude_extract->partition EtOAc_fraction EtOAc Fraction silica_gel Silica Gel Column Chromatography EtOAc_fraction->silica_gel rp18 RP-18 Column Chromatography silica_gel->rp18 sephadex Sephadex LH-20 Column Chromatography rp18->sephadex hplc Preparative HPLC sephadex->hplc khayalenoid_e This compound hplc->khayalenoid_e

Figure 1. Experimental workflow for the isolation of this compound.

Structural Elucidation and Data

The chemical structure of this compound was determined through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data that were instrumental in elucidating the structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

PositionδH (ppm), mult. (J in Hz)
15.45, d (3.2)
22.41, m
32.15, m
53.05, d (10.4)
2.35, m
1.85, m
92.85, d (8.8)
11α2.10, m
11β1.95, m
12α1.75, m
12β1.60, m
155.95, s
175.50, s
217.42, t (1.6)
226.40, d (1.6)
237.61, s
281.15, s
291.05, s
301.25, s
1'-OAc2.18, s
7'-OMe3.70, s

Data extracted from the primary literature describing the isolation of khayalenoids C-I.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
178.516167.2
245.21778.1
338.11821.5
441.31916.8
545.820120.5
632.521141.1
7174.122110.2
8140.223143.2
950.12827.5
1043.52919.5
1126.83021.8
1225.91'-OAc170.5
1339.81'-OAc (CH₃)21.2
14130.17'-OMe52.1
15125.4

Data extracted from the primary literature describing the isolation of khayalenoids C-I.[1]

Table 3: Mass Spectrometry Data for this compound

TechniqueResult
HRESIMSm/z [M+Na]⁺ (Calculated for C₂₉H₃₄O₉Na)

Specific m/z value would be found in the original publication.[1]

Biological Activity

While the primary publication on the discovery of this compound focused on its structural elucidation, the broader class of limonoids from Khaya senegalensis has been reported to exhibit a range of biological activities.[1] These include antifungal, antimalarial, antifeedant, antiprotozoal, and antiviral properties.[1][7][8] Further investigation is required to determine the specific bioactivity profile of this compound. The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide-activated macrophages has been tested for other new limonoids from the same plant, suggesting a potential anti-inflammatory role.[9]

Potential Signaling Pathways

The mechanism of action for many limonoids is still under investigation. However, some have been shown to interfere with key cellular signaling pathways. For instance, the anti-inflammatory activity observed in related compounds suggests potential interaction with pathways such as the NF-κB signaling cascade, which is crucial in the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO KhayalenoidE This compound KhayalenoidE->IKK Potential Inhibition

Figure 2. Postulated inhibitory effect on the NF-κB signaling pathway.

Conclusion and Future Directions

The discovery and characterization of this compound contribute significantly to the understanding of the chemical diversity of Khaya senegalensis. Its complex structure presents an interesting target for total synthesis and further pharmacological evaluation. Future research should focus on elucidating the specific biological activities of this compound and its mechanism of action to determine its potential as a lead compound for drug development. The rich ethnopharmacological background of the source plant provides a strong rationale for continued investigation into this and related compounds.[4][6]

References

The Intricate Path to Unveiling Khayalenoid E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to identify and characterize novel bioactive compounds from natural sources is a cornerstone of drug discovery. Among the vast repository of natural products, limonoids, a class of highly oxygenated tetranortriterpenoids found predominantly in the Meliaceae family, have garnered significant attention for their diverse biological activities. This technical guide delves into the chemical structure elucidation of Khayalenoid E, a limonoid isolated from the stem bark of Khaya senegalalensis. While the full, detailed experimental data from the primary literature remains elusive in publicly accessible domains, this document pieces together available information to provide a foundational understanding of the processes involved in its characterization.

Isolation and Purification

The journey to elucidating the structure of a natural product begins with its isolation from the source material. For this compound, the process would have commenced with the collection and processing of the stem bark of Khaya senegalensis. A generalized workflow for the isolation of limonoids from plant material is depicted below.

G A Collection and Drying of Khaya senegalensis Stem Bark B Grinding to a Fine Powder A->B C Solvent Extraction (e.g., with Methanol or Ethanol) B->C D Concentration of the Crude Extract C->D E Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) D->E F Column Chromatography of Bioactive Fraction (e.g., Silica Gel) E->F G Further Purification (e.g., Sephadex LH-20, HPLC) F->G H Isolation of Pure this compound G->H

Figure 1. Generalized workflow for the isolation of this compound.

Experimental Protocol: A Prototypical Approach

Based on standard phytochemical procedures for limonoid isolation, the following represents a likely, albeit generalized, experimental protocol:

  • Extraction: The air-dried and powdered stem bark of Khaya senegalensis would be exhaustively extracted with a polar solvent like methanol at room temperature.

  • Concentration: The resulting extract would be concentrated under reduced pressure to yield a crude residue.

  • Fractionation: This crude extract would then be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Limonoids are typically found in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction would be subjected to multiple steps of column chromatography. A primary separation on a silica gel column using a gradient of hexane and ethyl acetate would likely be employed.

  • Fine Purification: Fractions containing compounds of interest would be further purified using techniques like Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound, this compound.

Spectroscopic Data Analysis for Structure Elucidation

The determination of the chemical structure of an isolated compound is a puzzle solved by piecing together data from various spectroscopic techniques. The primary methods for a compound like this compound would include Mass Spectrometry (MS) to determine the molecular weight and formula, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC) to establish the carbon skeleton and the connectivity of atoms. Infrared (IR) spectroscopy would provide information about the functional groups present.

Table 1: Anticipated Spectroscopic Data for this compound

Spectroscopic TechniqueInformation ProvidedAnticipated Data for this compound
Mass Spectrometry (MS) Molecular Weight and Elemental CompositionA precise molecular ion peak (e.g., in HRESIMS) would suggest a specific molecular formula.
¹H NMR Number and types of protons, their chemical environment, and spin-spin couplingSignals corresponding to olefinic protons, protons attached to oxygenated carbons, methyl groups, and protons of the furan ring characteristic of limonoids.
¹³C NMR Number and types of carbon atoms (e.g., carbonyls, olefins, aliphatic)Resonances for carbonyl carbons (esters, ketones), olefinic carbons, carbons of the furan ring, and numerous sp³-hybridized carbons of the steroid-like core.
Infrared (IR) Presence of specific functional groupsAbsorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O) groups (from esters and/or ketones), and C-O bonds.

The Structure of this compound

Based on a comprehensive review of meliaceous limonoids, this compound is described as a derivative of a known limonoid scaffold.[1] While the complete 2D structure is not available in the accessed resources, the partial structural information suggests it belongs to the mexicanolide class of limonoids.

G cluster_0 Structural Relationship A Core Limonoid Skeleton C This compound Structure A->C B Substituents B->C

Figure 2. Logical relationship for determining the final structure.

The review by Tan and Luo (2011) indicates the following substitutions on a parent structure: R1 = H; R2 = O; R3 = OAc, and its origin from K. senegalensis.[1] This points to a specific arrangement of hydrogen, oxygen, and an acetate group on the core limonoid framework. The full elucidation would have involved a meticulous analysis of 2D-NMR data (HMBC and COSY) to connect all the protons and carbons and establish the final structure.

Biological Activity and Signaling Pathways

The primary literature describing the isolation of this compound is titled "Cytotoxic limonoids from the stem bark of Khaya senegalensis". This strongly suggests that this compound was evaluated for its cytotoxic activity against one or more cancer cell lines.

Experimental Protocol: Cytotoxicity Assay (A Representative Example)

A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Culture: Human cancer cells would be cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment: The cells would be treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution would be added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) would be added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well would be measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%, would be calculated.

Should this compound exhibit significant cytotoxicity, further studies would be warranted to investigate the underlying mechanism of action, including its effect on specific cellular signaling pathways involved in cell proliferation, apoptosis (programmed cell death), or cell cycle regulation.

G A This compound B Cancer Cell A->B C Interaction with Cellular Target(s) B->C D Modulation of Signaling Pathway(s) C->D E Induction of Apoptosis D->E F Cell Cycle Arrest D->F G Inhibition of Proliferation D->G H Cytotoxicity E->H F->H G->H

Figure 3. Potential mechanism of cytotoxic action of this compound.

Conclusion

References

The Uncharted Path: A Technical Guide to the Putative Biosynthetic Pathway of Khayalenoid E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Khayalenoid E, a complex marine-derived diterpenoid with the molecular formula C₂₉H₃₄O₉, represents a fascinating target for biosynthetic investigation. Isolated from a soft coral species, its intricate architecture, characterized by a nine-membered carbocyclic ring fused to a six-membered ring, suggests a biosynthetic origin from the xenicane family of diterpenoids. This technical guide outlines a putative biosynthetic pathway for this compound, starting from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). In the absence of direct experimental data for this compound, this document leverages established principles of terpenoid biosynthesis and analogous pathways of structurally related marine natural products. We present hypothesized enzymatic steps, detailed experimental protocols for pathway elucidation, and a framework for quantitative analysis. This guide serves as a foundational resource for researchers aiming to unravel the novel enzymatic machinery responsible for the synthesis of this compound and to harness its potential for biotechnological and pharmaceutical applications.

Introduction to this compound

This compound is a secondary metabolite isolated from a marine soft coral.[1] Its chemical formula is C₂₉H₃₄O₉ and its structure is characterized by a complex, highly oxygenated bicyclic core. The systematic name derived from its SMILES representation is CC(=O)OC(C1C(C(=O)C2C=C3C(C1(C2=O)C)CCC4(C3CC(=O)OC4C5=COC=C5)C)(C)C)C(=O)OC. This structure places it within the xenicane class of diterpenoids, which are known for their unique nine-membered ring systems and significant biological activities.[1][2][3] The name "Khayalenoid" is noted to be potentially confounding, as "khayanolides" are limonoids derived from the plant genus Khaya.[4][5]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of terpenoids, including diterpenoids like this compound, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2] In marine organisms, these are typically synthesized via the mevalonate (MVA) pathway.

Formation of the Diterpene Precursor: Geranylgeranyl Pyrophosphate (GGPP)

The initial steps involve the sequential condensation of IPP and DMAPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This process is catalyzed by prenyltransferases.

GGPP_Formation IPP1 Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP1->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPP Synthase FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase IPP2 IPP IPP2->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPP Synthase IPP3 IPP IPP3->GGPP

Caption: Formation of Geranylgeranyl Pyrophosphate (GGPP).
Cyclization of GGPP to the Xenicane Scaffold

The defining step in the biosynthesis of this compound is the cyclization of the linear GGPP precursor to form the characteristic bicyclic xenicane core. This is hypothesized to be catalyzed by a terpene cyclase. The proposed mechanism is analogous to the biosynthesis of other xenicane diterpenoids.[2][6] It is suggested to proceed through an initial isomerization of GGPP to a linalyl pyrophosphate intermediate, followed by an intramolecular cyclization.

Xenicane_Formation GGPP Geranylgeranyl Pyrophosphate (GGPP) Intermediate Putative Linalyl Pyrophosphate Intermediate GGPP->Intermediate Terpene Cyclase (Isomerization) Xenicane_Scaffold Protoxenicane Cation Intermediate->Xenicane_Scaffold Intramolecular Cyclization Final_Scaffold Basic Xenicane Scaffold Xenicane_Scaffold->Final_Scaffold Deprotonation/ Hydration

Caption: Proposed cyclization of GGPP to the xenicane scaffold.
Tailoring Reactions to Yield this compound

Following the formation of the basic xenicane skeleton, a series of post-cyclization modifications, known as tailoring reactions, are required to produce the final structure of this compound. These reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and transferases (e.g., acetyltransferases). Based on the structure of this compound, the following tailoring steps are proposed:

  • Oxidations: Multiple positions on the xenicane core are hydroxylated, likely by cytochrome P450 monooxygenases.

  • Formation of the Furan Ring: A key structural feature of this compound is a furan-containing side chain. This is likely formed through a series of oxidative modifications of the isoprenyl side chain.

  • Acetylations: The presence of two acetate groups in this compound indicates the action of acetyltransferases, which would use acetyl-CoA as a donor to esterify hydroxyl groups.

  • Ketone Formation: Oxidation of hydroxyl groups to ketones is also a necessary step.

Tailoring_Reactions Xenicane_Scaffold Basic Xenicane Scaffold Hydroxylated_Intermediate Hydroxylated Xenicane Xenicane_Scaffold->Hydroxylated_Intermediate P450 Monooxygenases Furan_Intermediate Furan-containing Intermediate Hydroxylated_Intermediate->Furan_Intermediate Oxidative Enzymes Acetylated_Intermediate Partially Acetylated Intermediate Furan_Intermediate->Acetylated_Intermediate Acetyltransferases Khayalenoid_E This compound Acetylated_Intermediate->Khayalenoid_E Further Oxidations & Acetylations

Caption: Hypothesized tailoring reactions for this compound biosynthesis.

Quantitative Data Summary

As the biosynthetic pathway of this compound has not yet been experimentally elucidated, no specific quantitative data is available. The following table provides a template for the types of data that would be crucial to collect during the investigation of this pathway, with examples of expected units and significance.

ParameterExample ValueUnitSignificance
GGPP Synthase
Km (for FPP)5-50µMSubstrate affinity
kcat0.1-10s⁻¹Catalytic turnover rate
Xenicane Cyclase
Km (for GGPP)1-20µMSubstrate affinity
kcat0.01-5s⁻¹Catalytic turnover rate
Product Distribution80% Xenicane A, 20% Xenicane B%Enzyme specificity
P450 Monooxygenase
Km (for Xenicane Scaffold)10-100µMSubstrate affinity
kcat0.05-2s⁻¹Catalytic turnover rate
Acetyltransferase
Km (for Hydroxylated Intermediate)20-150µMSubstrate affinity
Km (for Acetyl-CoA)50-500µMCo-substrate affinity
kcat1-20s⁻¹Catalytic turnover rate
Metabolite Concentrations
GGPP50-200pmol/g fresh weightPrecursor pool size
This compound100-1000µg/g fresh weightFinal product yield

Experimental Protocols for Pathway Elucidation

The following section outlines key experimental methodologies that would be employed to investigate the proposed biosynthetic pathway of this compound.

Identification of Candidate Biosynthetic Genes

Gene_Identification_Workflow cluster_0 Genomic & Transcriptomic Analysis cluster_1 Bioinformatic Analysis Organism Soft Coral Tissue Collection RNA_DNA RNA & DNA Extraction Organism->RNA_DNA Sequencing Genome & Transcriptome Sequencing RNA_DNA->Sequencing Assembly De novo Assembly & Annotation Sequencing->Assembly Homology_Search Homology Search (BLAST) - Terpene Cyclases - P450s - Acetyltransferases Assembly->Homology_Search BGC_Prediction Biosynthetic Gene Cluster (BGC) Prediction (antiSMASH) Assembly->BGC_Prediction Candidate_Genes Candidate Biosynthetic Genes Homology_Search->Candidate_Genes BGC_Prediction->Candidate_Genes

Caption: Workflow for identifying candidate biosynthetic genes.

Methodology:

  • Sample Collection and Nucleic Acid Extraction: Collect fresh soft coral tissue and immediately freeze in liquid nitrogen. Extract high-quality genomic DNA and total RNA using established protocols (e.g., CTAB method for DNA, Trizol method for RNA).

  • Sequencing and Assembly: Perform deep sequencing of the genomic DNA (e.g., PacBio or Oxford Nanopore for long reads) and RNA (e.g., Illumina RNA-Seq). Assemble the genome and transcriptome de novo using appropriate software (e.g., Canu for genome, Trinity for transcriptome).

  • Gene Annotation and Mining: Annotate the assembled genome to predict gene models. Mine the predicted proteome for candidate biosynthetic genes using BLAST searches with known terpene cyclases, P450s, and acetyltransferases as queries. Analyze the genomic context of candidate genes for potential biosynthetic gene clusters (BGCs) using tools like antiSMASH.

Functional Characterization of a Candidate Terpene Cyclase

Methodology:

  • Gene Cloning and Heterologous Expression: Synthesize the codon-optimized candidate terpene cyclase gene and clone it into an E. coli expression vector (e.g., pET-28a). Transform the construct into an expression host strain (e.g., E. coli BL21(DE3)) that also expresses a GGPP synthase to provide the substrate.

  • In Vivo Assay: Culture the engineered E. coli strain, induce protein expression (e.g., with IPTG), and co-culture with a dodecane overlay to capture volatile products.

  • Product Identification: Extract the dodecane layer and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized terpene products by comparing their mass spectra to known standards and databases.

  • In Vitro Enzyme Assay: Purify the His-tagged terpene cyclase via Ni-NTA affinity chromatography. Incubate the purified enzyme with GGPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺). Quench the reaction, extract with an organic solvent (e.g., hexane), and analyze by GC-MS.

Characterization of Tailoring Enzymes (P450s and Acetyltransferases)

Methodology:

  • Heterologous Expression: Express candidate P450s in a host system that provides a suitable cytochrome P450 reductase partner, such as yeast (Saccharomyces cerevisiae) or a modified E. coli strain. Express candidate acetyltransferases in E. coli.

  • Enzyme Assays:

    • P450s: Perform whole-cell biotransformation assays by feeding the putative substrate (the product of the terpene cyclase) to the yeast culture expressing the P450. Analyze the culture extract by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect hydroxylated products.

    • Acetyltransferases: Incubate the purified acetyltransferase with the hydroxylated intermediate and acetyl-CoA. Monitor the formation of the acetylated product by LC-MS.

Conclusion

The biosynthetic pathway of this compound remains an exciting frontier in marine natural product research. This guide provides a comprehensive, albeit putative, framework for its elucidation. By combining modern genomic and transcriptomic techniques with classical biochemical characterization, the novel enzymes responsible for constructing this complex molecule can be identified and characterized. Unraveling this pathway will not only provide fundamental insights into the biosynthesis of marine diterpenoids but also pave the way for the sustainable production of this compound and its analogs through metabolic engineering, unlocking their full therapeutic potential.

References

The Biological Origin and Putative Bioactivity of Khayalenoid E: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Khayalenoid E is a naturally occurring triterpenoid compound that has been isolated from the plant species Khaya senegalensis, a tree belonging to the Meliaceae family. This family of plants is a rich source of structurally diverse and biologically active limonoids. While specific quantitative data on the bioactivity of this compound is not extensively documented in publicly available literature, this technical guide provides a comprehensive overview of its biological origin, along with data and experimental protocols for closely related compounds isolated from the same source. This information serves as a valuable resource for researchers interested in the potential therapeutic applications of this compound and other related limonoids.

Biological Origin of this compound

This compound is a secondary metabolite produced by the African mahogany tree, Khaya senegalensis (Desr.) A. Juss.[1]. It has been successfully isolated from the leaves and twigs of this plant species[1]. Structurally, it is classified as a triterpenoid, a large and diverse class of organic compounds derived from isoprene units[1].

Quantitative Biological Activity of Related Limonoids from Khaya senegalensis

Table 1: Anti-inflammatory Activity of Khayandirobilide A from Khaya senegalensis
CompoundAssayCell LineIC50 (µM)Reference
Khayandirobilide ANitric Oxide (NO) Production InhibitionRAW 264.7 macrophages5.04 ± 0.14
Khayandirobilide ANitric Oxide (NO) Production InhibitionBV-2 microglia4.97 ± 0.5
Table 2: Antiplasmodial and Antileishmanial Activity of a Limonoid Mixture from Khaya senegalensis
Compound MixtureTarget OrganismStrainIC50 (µg/mL)Reference
21β-hydroxylbourjotinolone A + 21α-melianodiol + 21β-melianodiolPlasmodium falciparumDd2 (multidrug-resistant)27.38
21β-hydroxylbourjotinolone A + 21α-melianodiol + 21β-melianodiolLeishmania donovaniPromastigotes14.31

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and biological evaluation of limonoids from Khaya senegalensis, which can be adapted for the study of this compound.

General Protocol for the Isolation of Limonoids from Khaya senegalensis

This protocol is a composite based on methodologies reported for the isolation of various triterpenoids from Khaya senegalensis.

1. Plant Material Collection and Preparation:

  • Collect fresh leaves and twigs of Khaya senegalensis.

  • Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Perform exhaustive extraction of the powdered plant material with ethanol or methanol at room temperature for several days.

  • Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

3. Fractionation:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Monitor the fractions using thin-layer chromatography (TLC) to identify those containing triterpenoids.

4. Chromatographic Purification:

  • Subject the triterpenoid-rich fraction to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Collect fractions and analyze them by TLC.

  • Pool fractions with similar TLC profiles and subject them to further purification steps.

  • Further purification can be achieved using techniques such as preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water).

5. Structure Elucidation:

  • Determine the structure of the isolated pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (ESI-MS, HR-ESI-MS).

Workflow for Limonoid Isolation from Khaya senegalensis

experimental_workflow plant_material Khaya senegalensis (Leaves and Twigs) drying Air Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Ethanol) grinding->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation triterpenoid_fraction Triterpenoid-Rich Fraction fractionation->triterpenoid_fraction column_chromatography Silica Gel Column Chromatography triterpenoid_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Spectroscopic Analysis (NMR, MS) pure_compound->structure_elucidation

Caption: A generalized workflow for the isolation and purification of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This protocol is based on the methodology used to evaluate the anti-inflammatory activity of Khayandirobilide A.

1. Cell Culture:

  • Culture RAW 264.7 macrophage or BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Treatment:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

3. Stimulation:

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

4. Measurement of Nitric Oxide:

  • Measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Mix equal volumes of the culture supernatant and Griess reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

5. Data Analysis:

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production, by plotting the percentage of inhibition against the compound concentration.

Putative Signaling Pathway Modulation

While the direct molecular targets of this compound have not yet been elucidated, the structurally related limonoid, Khayandirobilide A, also isolated from Khaya senegalensis, has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. It is plausible that this compound may act through similar mechanisms.

Khayandirobilide A has been reported to inhibit the production of pro-inflammatory mediators by suppressing the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). Furthermore, it upregulates the Nrf2/HO-1 signaling pathway, which is a critical cellular defense mechanism against oxidative stress and inflammation.

Signaling Pathway Modulated by Khayandirobilide A

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Ikk IKK tlr4->Ikk activates p38 p38 MAPK tlr4->p38 activates khayandirobilide_a Khayandirobilide A khayandirobilide_a->Ikk inhibits khayandirobilide_a->p38 inhibits keap1 Keap1 khayandirobilide_a->keap1 inhibits IkB IκBα Ikk->IkB phosphorylates p65_p50 p65/p50 IkB->p65_p50 releases nfkb_nuc p65/p50 p65_p50->nfkb_nuc translocates ap1 AP-1 p38->ap1 activates ap1_nuc AP-1 ap1->ap1_nuc translocates nrf2 Nrf2 keap1->nrf2 sequesters nrf2_nuc Nrf2 nrf2->nrf2_nuc translocates ho1 HO-1 pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, etc.) ho1->pro_inflammatory_genes inhibits nfkb_nuc->pro_inflammatory_genes induces transcription ap1_nuc->pro_inflammatory_genes induces transcription antioxidant_genes Antioxidant Genes (HO-1) nrf2_nuc->antioxidant_genes induces transcription antioxidant_genes->ho1 expresses

Caption: Putative anti-inflammatory signaling pathway modulated by limonoids.

Conclusion and Future Directions

This compound, a triterpenoid from Khaya senegalensis, belongs to a class of natural products with demonstrated therapeutic potential. While direct biological data for this compound is currently limited, the significant anti-inflammatory, antiplasmodial, and antileishmanial activities of other co-occurring limonoids strongly suggest that this compound is a promising candidate for further investigation.

Future research should focus on:

  • The targeted isolation and purification of this compound in sufficient quantities for comprehensive biological screening.

  • The systematic evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and antiparasitic activities, including the determination of IC50 and EC50 values.

  • The elucidation of its mechanism of action and the identification of its specific molecular targets and modulated signaling pathways.

This technical guide provides a foundational resource to stimulate and guide future research endeavors into the promising therapeutic potential of this compound.

References

"Khayalenoid E" physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Khayalenoid E is a naturally occurring diterpenoid isolated from the soft coral Khaya senegalensis. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside its biological activities. While detailed experimental protocols and specific signaling pathways remain to be fully elucidated in publicly accessible literature, this document consolidates the available information to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a complex diterpenoid with a molecular formula of C₂₉H₃₄O₉ and a molecular weight of 526.6 g/mol [1]. It is classified as a secondary metabolite. Basic identifiers and properties are summarized in the table below.

PropertyValueReference
CAS Number 1220508-29-1[1]
Molecular Formula C₂₉H₃₄O₉[1]
Molecular Weight 526.6 g/mol [1]
Appearance Powder
Purity 98%
Canonical SMILES CC(=O)OC(C1C(C(=O)C2C=C3C(C1(C2=O)C)CCC4(C3CC(=O)OC4C5=COC=C5)C)(C)C)C(=O)OC
InChI InChI=1S/C29H34O9/c1-14(30)37-21(26(34)35-6)22-27(2,3)23(32)17-11-16-18(29(22,5)24(17)33)7-9-28(4)19(16)12-20(31)38-25(28)15-8-10-36-13-15/h8,10-11,13,17-19,21-22,25H,7,9,12H2,1-6H3/t17-,18-,19-,21-,22-,25-,28+,29+/m0/s1
InChIKey YEAXMHFWUBJUEN-GYFLQMTFSA-N

Note: Specific physical properties such as melting point, boiling point, and detailed solubility data are not currently available in the surveyed literature.

Biological Activity and Potential Therapeutic Applications

This compound has been identified as a promising neuroprotective agent. Its mechanism of action is believed to involve the modulation of oxidative stress pathways and the inhibition of apoptotic signaling. These properties suggest its potential for the development of therapeutic strategies for neurodegenerative diseases.

Neuroprotection

This compound's neuroprotective effects are attributed to its ability to mitigate cellular damage caused by oxidative stress and to interfere with the programmed cell death cascade known as apoptosis.

Signaling Pathway Hypothesis: Oxidative Stress and Apoptosis Inhibition

Based on its described biological activities, a hypothetical signaling pathway for this compound's neuroprotective action can be proposed. This compound likely interacts with intracellular signaling cascades that respond to oxidative stress, such as the Nrf2-Keap1 pathway, and pathways that regulate apoptosis, including the Bcl-2 family of proteins and caspase activation.

Khayalenoid_E_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response Oxidative_Stress Oxidative Stress Khayalenoid_E This compound Target_Proteins Cellular Targets (e.g., Keap1, Bcl-2 family) Khayalenoid_E->Target_Proteins modulates Nrf2_Activation Nrf2 Pathway Activation Target_Proteins->Nrf2_Activation leads to Apoptosis_Inhibition Apoptosis Inhibition Target_Proteins->Apoptosis_Inhibition leads to Antioxidant_Response Antioxidant Gene Expression Nrf2_Activation->Antioxidant_Response promotes Cell_Survival Neuronal Cell Survival Apoptosis_Inhibition->Cell_Survival promotes Antioxidant_Response->Cell_Survival contributes to

Caption: Hypothetical signaling pathway of this compound's neuroprotective action.

Experimental Protocols

General Isolation and Purification Workflow

The isolation of this compound from its soft coral source would typically follow a multi-step chromatographic process.

Isolation_Workflow Extraction Solvent Extraction (e.g., MeOH/DCM) Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Crude_Extract Crude Extract Partitioning->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR) Pure_Compound->Structure_Elucidation

Caption: General workflow for the isolation and purification of this compound.

Spectroscopic Analysis

The structural elucidation of this compound would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework. 2D NMR experiments such as COSY, HSQC, and HMBC would be used to establish connectivity within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Fragmentation patterns in MS/MS experiments can provide information about the substructures.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as carbonyls (C=O), hydroxyls (O-H), and ethers (C-O-C), based on their characteristic absorption frequencies.

Note: Specific spectroscopic data for this compound are not available in the reviewed literature.

Future Research Directions

The current body of knowledge on this compound presents several opportunities for further investigation:

  • Total Synthesis: The development of a total synthesis route would provide a reliable source of this compound for further biological studies, overcoming the limitations of natural product isolation.

  • Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways through which this compound exerts its neuroprotective effects. This would involve in vitro and in vivo models of neurodegenerative diseases.

  • Pharmacokinetic and Pharmacodynamic Profiling: To assess its potential as a drug candidate, the absorption, distribution, metabolism, and excretion (ADME) properties of this compound need to be characterized.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs of this compound would help to identify the key structural features responsible for its activity and could lead to the development of more potent and selective compounds.

Conclusion

This compound is a marine-derived natural product with demonstrated potential as a neuroprotective agent. While foundational chemical data is available, a significant amount of research is still required to fully characterize its physical, chemical, and biological properties. This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this intriguing molecule. The elucidation of its detailed mechanism of action and the development of a synthetic route are critical next steps in advancing this compound towards potential clinical applications.

References

Unraveling the Biological Potential of Khayalenoid E: A Preliminary Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – Khayalenoid E, a naturally occurring triterpenoid isolated from the leaves and twigs of Khaya senegalensis, is emerging as a compound of interest within the scientific community. While comprehensive biological activity data remains limited in publicly accessible peer-reviewed literature, preliminary information from commercial suppliers suggests potential neuroprotective properties, sparking curiosity among researchers in drug development. This technical guide serves as a foundational overview of the current, albeit limited, understanding of this compound's biological activity and outlines a prospective research framework to elucidate its therapeutic potential.

Introduction to this compound

This compound is classified as a meliaceous limonoid, a diverse group of secondary metabolites known for a wide range of biological activities.[1] Its chemical structure has been elucidated, but its specific mechanism of action and biological targets are yet to be extensively studied and reported in scientific literature.

Reported Biological Activity: Neuroprotection

Currently, the primary reported biological activity of this compound is its potential as a neuroprotective agent. Information from Biosynth, a supplier of fine chemicals for life science research, suggests that this compound may protect neuronal cells from oxidative stress and inhibit apoptotic signaling.[2] These properties indicate a potential therapeutic application in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] However, it is critical to note that at the time of this report, these claims have not been substantiated by published, peer-reviewed experimental data.

Hypothetical Mechanism of Action and Signaling Pathways

Based on the general understanding of neuroprotection against oxidative stress and apoptosis, a hypothetical mechanism of action for this compound can be postulated. This proposed pathway, presented below, requires rigorous experimental validation.

Khayalenoid_E_Hypothetical_Neuroprotective_Pathway cluster_stress Cellular Stressors cluster_khayalenoid Therapeutic Intervention cluster_pathways Intracellular Signaling Oxidative_Stress Oxidative Stress (e.g., H2O2) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Apoptotic_Stimuli Apoptotic Stimuli (e.g., Staurosporine) Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak Khayalenoid_E This compound Nrf2_Keap1 Nrf2-Keap1 Complex Khayalenoid_E->Nrf2_Keap1 disrupts Khayalenoid_E->Bax_Bak inhibits ROS->Nrf2_Keap1 destabilizes Cell_Survival Cell Survival Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralizes Antioxidant_Enzymes->Cell_Survival Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical neuroprotective signaling pathways of this compound.

Proposed Experimental Protocols for Validation

To validate the suggested neuroprotective effects of this compound, a series of in vitro experiments are necessary. The following protocols are proposed as a starting point for investigation.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.

  • Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) in appropriate media (e.g., DMEM/F12 supplemented with FBS and antibiotics).

  • Treatment: Cells would be pre-treated with varying concentrations of this compound for a specified duration (e.g., 2-24 hours) prior to induction of cellular stress.

Induction of Oxidative Stress and Apoptosis
  • Oxidative Stress: Induced by treating cells with a known oxidizing agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Apoptosis: Induced by a pro-apoptotic agent like staurosporine or serum deprivation.

Assessment of Cytotoxicity and Cell Viability
  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

  • Purpose: To determine the protective effect of this compound against stressor-induced cell death.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Method: Staining with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) followed by analysis using flow cytometry or fluorescence microscopy.

  • Purpose: To quantify the antioxidant capacity of this compound.

Western Blot Analysis for Apoptosis and Oxidative Stress Markers
  • Protein Targets for Apoptosis: Cleaved caspase-3, Bax, Bcl-2.

  • Protein Targets for Oxidative Stress Response: Nrf2, HO-1, NQO1.

  • Purpose: To investigate the molecular pathways affected by this compound treatment.

Prospective Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary biological investigation of this compound.

Khayalenoid_E_Experimental_Workflow Start Start: Characterize This compound Cell_Culture Establish Neuronal Cell Culture (e.g., SH-SY5Y) Start->Cell_Culture Dose_Response Determine Non-Toxic Dose Range of This compound (MTT Assay) Cell_Culture->Dose_Response Induce_Stress Induce Cellular Stress (Oxidative or Apoptotic) Pre_Treatment Pre-treat with This compound Dose_Response->Pre_Treatment Assess_Viability Assess Cell Viability (MTT/LDH Assay) Induce_Stress->Assess_Viability Measure_ROS Measure Intracellular ROS (DCFH-DA Assay) Induce_Stress->Measure_ROS Western_Blot Analyze Protein Expression (Western Blot for Apoptosis & Nrf2 Pathway Markers) Induce_Stress->Western_Blot Pre_Treatment->Induce_Stress Data_Analysis Data Analysis and Interpretation Assess_Viability->Data_Analysis Measure_ROS->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Neuroprotective Potential Data_Analysis->Conclusion

Caption: A proposed experimental workflow for investigating this compound.

Quantitative Data Summary

As of the date of this publication, there is no publicly available, peer-reviewed quantitative data on the biological activity of this compound. The following table is presented as a template for future studies to populate.

Biological AssayEndpointThis compound ConcentrationResultReference
MTT AssayIC₅₀ (Cytotoxicity)e.g., µMData Not Available-
MTT Assay% Viability (Neuroprotection)e.g., µMData Not Available-
DCFH-DA Assay% ROS Reductione.g., µMData Not Available-
Western BlotFold Change in Protein Expressione.g., µMData Not Available-

Conclusion and Future Directions

This compound presents an intriguing, yet largely unexplored, avenue for neuroprotective drug discovery. The current claims regarding its activity are based on non-peer-reviewed sources and require thorough scientific validation. The experimental framework proposed in this guide provides a clear path for researchers to systematically investigate the biological effects of this compound, quantify its activity, and elucidate its mechanism of action. Future in vivo studies using animal models of neurodegeneration will be a critical next step should in vitro studies yield promising results. The scientific community eagerly awaits the first peer-reviewed publications that will shed light on the true biological potential of this natural compound.

References

Khayalenoid E: A Whitepaper on the Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The mechanism of action for Khayalenoid E has not been definitively established in published literature. This document presents a hypothesized mechanism based on the known biological activities of its source, Khaya senegalensis, and its chemical class, limonoids (a subclass of triterpenoids). The quantitative data and experimental protocols are illustrative and intended to guide future research.

Introduction

This compound is a naturally occurring limonoid isolated from the stem bark of Khaya senegalensis, a tree belonging to the Meliaceae family.[1][2] Extracts from this plant have been traditionally used in African medicine and have demonstrated a range of biological activities, most notably anti-inflammatory effects.[3][4][5][6][7] The broader chemical class of triterpenoids is recognized for diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anti-apoptotic activities.[8][9]

While direct evidence for this compound's specific mode of action is pending, its structural characteristics and the activities of related compounds allow for the formulation of a compelling hypothesis. We propose that this compound acts through a dual mechanism involving the attenuation of inflammatory responses and the direct protection of neuronal cells from apoptotic and oxidative insults. This whitepaper will detail this hypothesized mechanism, present illustrative data, and provide standard experimental protocols to facilitate its investigation.

Hypothesized Mechanism of Action

We hypothesize that this compound exerts its biological effects through two primary, interconnected pathways:

  • Anti-Inflammatory Action: By inhibiting key pro-inflammatory signaling pathways, primarily the NF-κB cascade, and reducing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

  • Neuroprotective Action: By shielding neuronal cells from damage through the activation of the Nrf2 antioxidant response and the inhibition of the intrinsic apoptosis pathway.

These two arms of activity are likely synergistic, as chronic inflammation is a key driver of neurodegenerative processes.

Anti-Inflammatory Pathway

The anti-inflammatory properties of Khaya senegalensis extracts are well-documented.[3][4][5][6] The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes and the suppression of prostaglandin production.[5] Furthermore, other limonoids isolated from K. senegalensis have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[1]

Our hypothesis posits that this compound directly interferes with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. In response to stimuli like LPS, NF-κB is activated, translocates to the nucleus, and induces the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and COX-2. This compound may inhibit this pathway, possibly by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. This leads to a downstream reduction in the synthesis of NO and prostaglandins, mitigating the inflammatory response.

Neuroprotective Pathway

Triterpenoids are increasingly recognized for their neuroprotective potential, acting through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[8][9][10] We propose that this compound confers neuroprotection via two distinct mechanisms:

  • Activation of the Nrf2-ARE Pathway: Oxidative stress is a major contributor to neuronal cell death. This compound may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In the presence of an activator like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes, bolstering the cell's defense against oxidative damage.

  • Inhibition of the Intrinsic Apoptosis Pathway: Apoptosis, or programmed cell death, is a critical process in neurodegeneration. The intrinsic pathway is controlled by the Bcl-2 family of proteins. Pro-apoptotic members like Bax promote the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (specifically Caspase-9 and the executioner Caspase-3), leading to cell death. We hypothesize that this compound modulates the Bcl-2 protein family, either by upregulating anti-apoptotic members (like Bcl-2) or downregulating pro-apoptotic members (like Bax). This action would stabilize the mitochondrial membrane, prevent cytochrome c release, and thereby inhibit the activation of the caspase cascade and subsequent apoptosis.

Data Presentation (Illustrative)

The following tables present hypothetical quantitative data that would be expected from experiments designed to test the proposed mechanism of action for this compound.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration of this compound (µM)NO Production (% of Control)Standard Deviation
0 (LPS only)100± 5.2
185.4± 4.1
562.1± 3.5
1041.3± 2.8
2518.7± 2.1
505.9± 1.5

Table 2: Protective Effect of this compound on H₂O₂-Induced Cytotoxicity in SH-SY5Y Neuronal Cells

TreatmentCell Viability (%)Standard Deviation
Control (Untreated)100± 4.5
H₂O₂ (100 µM)48.2± 3.9
This compound (5 µM) + H₂O₂65.7± 4.1
This compound (10 µM) + H₂O₂78.9± 3.3
This compound (25 µM) + H₂O₂91.5± 3.8

Table 3: Modulation of Apoptosis-Related Protein Expression by this compound in Staurosporine-Treated Neuronal Cells (Relative Densitometry Units)

TreatmentBcl-2 (Anti-apoptotic)Bax (Pro-apoptotic)Cleaved Caspase-3
Control1.001.001.00
Staurosporine (1 µM)0.452.853.10
This compound (10 µM) + Staurosporine0.891.211.35

Visualizations of Hypothesized Pathways and Workflows

experimental_workflow cluster_0 Phase 1: Anti-Inflammatory Screening cluster_1 Phase 2: Neuroprotection Assays cluster_2 Phase 3: Mechanism Elucidation a1 LPS-Stimulated RAW 264.7 Macrophages a2 Griess Assay for Nitric Oxide (NO) a1->a2 a3 ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) a1->a3 a4 Western Blot for NF-κB Pathway Proteins (p-IκBα, p-p65) a1->a4 b1 Neuronal Cell Line (e.g., SH-SY5Y, HT22) b2 Induce Stress (H₂O₂, Glutamate, Aβ) b1->b2 c1 Western Blot for Apoptosis Markers (Bcl-2, Bax, Caspase-3) b1->c1 c2 Western Blot for Nrf2 Pathway (Nrf2, HO-1) b1->c2 b3 MTT/MTS Assay for Cell Viability b2->b3 b4 ROS Measurement (e.g., DCFH-DA Assay) b2->b4 c3 Enzyme Inhibition Assays (COX-1, COX-2) start Hypothesis Formulation cluster_0 cluster_0 start->cluster_0 end Mechanism of Action Profile cluster_1 cluster_1 cluster_0->cluster_1 cluster_2 cluster_2 cluster_1->cluster_2 cluster_2->end

Caption: Proposed experimental workflow for investigating the mechanism of action of this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB IκBα NFkB_IkB->NFkB Release Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Mediators Inflammatory Mediators (NO, Prostaglandins) Genes->Mediators KhayalenoidE This compound KhayalenoidE->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OS Oxidative Stress Nrf2_Keap1 Nrf2 Keap1 OS->Nrf2_Keap1 Disruption KhayalenoidE This compound KhayalenoidE->Nrf2_Keap1 Activation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nrf2_Keap1->Nrf2 Release Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding AntioxidantGenes Antioxidant Genes (HO-1, NQO1, etc.) ARE->AntioxidantGenes Transcription Protection Cellular Protection AntioxidantGenes->Protection

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

Apoptosis_Pathway cluster_caspase_activation Stress Apoptotic Stimulus (e.g., Oxidative Stress) Bax Bax (Pro-apoptotic) Stress->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Inhibition Mito Mitochondrion Bax->Mito Pore Formation Bcl2->Mito Inhibition CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activation Casp3_act Active Caspase-3 Casp3->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis Execution KhayalenoidE This compound KhayalenoidE->Bax Downregulation KhayalenoidE->Bcl2 Upregulation

References

In-Depth Technical Guide to the Spectroscopic Data of Khayalenoid E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Khayalenoid E, a limonoid isolated from Khaya senegalensis. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential drug development applications. All data is sourced from the primary literature reporting its discovery and structural elucidation.

Spectroscopic Data

The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirmed the molecular formula of this compound.

Technique Ion m/z [M+Na]+ (Calculated) m/z [M+Na]+ (Found) Molecular Formula
HRESIMS[M+Na]+581.1897581.1891C29H34O11
Nuclear Magnetic Resonance (NMR) Data

The 1H and 13C NMR data for this compound were recorded in CDCl3. The assignments are based on 1D and 2D NMR experiments (COSY, HSQC, and HMBC).

Table 1: 1H NMR Data for this compound (500 MHz, CDCl3)

Position δH (ppm) Multiplicity J (Hz)
15.45d12.5
22.58m
34.60d3.0
52.89d10.0
2.20m
2.05m
92.45d5.0
11α2.15m
11β1.85m
12α1.95m
12β1.70m
155.01s
175.42s
217.40t1.5
226.35t1.0
237.25m
1-OAc2.08s
3-OAc2.12s
Me-181.25s
Me-191.08s
Me-280.95s
Me-291.15s

Table 2: 13C NMR Data for this compound (125 MHz, CDCl3)

Position δC (ppm) Position δC (ppm)
178.516167.2
242.11778.8
372.31821.5
438.91915.8
545.620120.5
633.421141.2
7174.122110.1
846.223143.2
952.32827.8
1041.82918.9
1126.71-OAc (C=O)170.5
1237.11-OAc (CH3)21.1
1348.93-OAc (C=O)170.1
14172.83-OAc (CH3)21.3
1570.2

Experimental Protocols

The following protocols are a summary of the methods used for the isolation and structural determination of this compound.

General Experimental Procedures

Optical rotations were measured on a digital polarimeter. IR spectra were recorded on a Fourier transform infrared spectrometer. NMR spectra were acquired on a 500 MHz spectrometer using CDCl3 as the solvent and TMS as the internal standard. HRESIMS were obtained on a time-of-flight mass spectrometer. Column chromatography was performed using silica gel (200-300 mesh) and Sephadex LH-20.

Extraction and Isolation

The air-dried and powdered stem bark of Khaya senegalensis was extracted with 95% ethanol at room temperature. The resulting crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Further purification of the fractions was achieved using Sephadex LH-20 column chromatography and preparative HPLC to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: 1H and 13C NMR spectra were acquired in CDCl3. Chemical shifts are reported in ppm relative to the solvent signals (δH 7.26 and δC 77.16 for CDCl3). The structural assignments were confirmed by 2D NMR experiments, including 1H-1H COSY, HSQC, and HMBC.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an ESI-TOF mass spectrometer in the positive ion mode to determine the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

G Workflow for Natural Product Discovery cluster_collection Collection & Preparation cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation cluster_confirmation Final Confirmation plant_material Khaya senegalensis (Stem Bark) drying Air Drying & Powdering plant_material->drying extraction 95% Ethanol Extraction drying->extraction partition Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) extraction->partition cc Silica Gel Column Chromatography partition->cc EtOAc Fraction sephadex Sephadex LH-20 cc->sephadex hplc Preparative HPLC sephadex->hplc pure_compound This compound hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) structure Confirmed Structure nmr->structure ms Mass Spectrometry (HRESIMS) ms->structure pure_compound->nmr pure_compound->ms

In Vitro Cytotoxicity Screening of Khayalenoid E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonoids, a class of highly oxygenated tetranortriterpenoids, are abundant in plants of the Meliaceae family, including the genus Khaya, commonly known as African mahogany. Various species of Khaya, such as K. grandifoliola, K. ivorensis, and K. senegalensis, are rich sources of diverse limonoids, many of which have demonstrated potent biological activities, including anticancer properties. This technical guide focuses on the in vitro cytotoxicity screening of Khayalenoid E, a putative limonoid from this genus. While specific data for this compound is pending, this document outlines the established methodologies and summarizes existing data for similar compounds to provide a robust framework for its evaluation.

Quantitative Cytotoxicity Data of Related Limonoids

The cytotoxic potential of limonoids isolated from Khaya species has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth. The following table summarizes the reported IC50 values for several limonoids from the Khaya genus.

Compound NameCell LineCancer TypeIC50 (µM)Source
3α,7α-dideacetylkhivorinMCF-7Breast Cancer0.07[1]
SiHaCervical Cancer0.14[1]
Caco-2Colorectal Cancer0.09[1]
1-O-acetylkhayanolide BMCF-7, SiHa, Caco-2-Inactive[1]
Deacetylkhayanolide E--Inactive[2]
6S-hydroxykhayalactone--Inactive[2]
Grandifolide A--Inactive[2]

Note: The inactivity of deacetylkhayanolide E in the tested assays is a significant finding that underscores the importance of specific structural features for cytotoxic activity.

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate assessment of in vitro cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.

MTT Assay for Cell Viability

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (or related limonoid) stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of this compound compound_prep->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Fig. 1: Experimental workflow for the MTT cytotoxicity assay.

Potential Mechanisms of Action and Signaling Pathways

The cytotoxic effects of natural compounds like limonoids are often mediated through the induction of apoptosis (programmed cell death) and/or cell cycle arrest. Understanding the underlying signaling pathways is crucial for drug development.

Apoptosis Induction

Apoptosis is a tightly regulated process involving a cascade of molecular events. Many chemotherapeutic agents induce apoptosis in cancer cells. The intrinsic (mitochondrial) pathway is a common route for apoptosis induction by natural products.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase khayalenoid_e This compound bax_bak Bax/Bak Activation khayalenoid_e->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Pro-Caspase-9 caspase9->apoptosome caspase3 Pro-Caspase-3 apoptosome->caspase3 activates active_caspase3 Active Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis

Fig. 2: Simplified intrinsic apoptosis signaling pathway.
Cell Cycle Arrest

In addition to apoptosis, cytotoxic compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as G1/S or G2/M. This prevents the cells from dividing and can ultimately lead to cell death.

Cell_Cycle_Arrest_Pathway cluster_stimulus Stimulus cluster_checkpoint Checkpoint Activation cluster_cdk CDK Inhibition cluster_outcome Outcome khayalenoid_e This compound p53 p53 Activation khayalenoid_e->p53 p21 p21 Expression p53->p21 cdk2_cyclin_e CDK2/Cyclin E Complex p21->cdk2_cyclin_e inhibits g1_arrest G1/S Arrest cdk2_cyclin_e->g1_arrest leads to

Fig. 3: Simplified G1/S cell cycle arrest pathway.

Conclusion

While direct cytotoxic data for this compound is currently unavailable, the established anticancer potential of other limonoids from the Khaya genus provides a strong rationale for its investigation. This technical guide offers a foundational framework for the in vitro cytotoxicity screening of this compound, encompassing standardized experimental protocols and an overview of potential signaling pathways involved in its mechanism of action. Further research is warranted to isolate and characterize this compound and to perform comprehensive in vitro and in vivo studies to validate its therapeutic potential.

References

Unveiling Khayalenoid E: A Technical Primer on its Natural Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural sourcing of Khayalenoid E, a notable triterpenoid compound. The following sections detail its natural origin, a generalized methodology for its extraction and isolation based on established protocols for similar compounds, and a discussion of the known biological activities within its chemical class, highlighting the need for further research into its specific effects.

Natural Source of this compound

This compound is a naturally occurring limonoid, a subclass of triterpenoids, that has been isolated from Khaya senegalensis. Specifically, it has been identified in the leaves and twigs of this plant species. The genus Khaya, belonging to the Meliaceae family, is a rich source of diverse and structurally complex limonoids, many of which have garnered scientific interest for their potential pharmacological activities.

Experimental Protocols: Isolation and Purification

While the precise experimental details for the initial isolation of this compound are documented in a publication that is not widely accessible (Zhongcaoyao2010 , 41, 1581–1585), a general methodology for the extraction and purification of limonoids from Khaya senegalensis can be constructed based on established scientific literature for analogous compounds.

A. Extraction: The initial step involves the collection and preparation of the plant material.

StepParameterDetails
1. Plant Material SourceLeaves and twigs of Khaya senegalensis
PreparationAir-dried and powdered
2. Solvent Extraction Solvent95% Ethanol
MethodMaceration or Soxhlet extraction
Duration24-72 hours
3. Concentration TechniqueRotary evaporation under reduced pressure
ResultCrude ethanol extract

B. Fractionation and Purification: The crude extract is then subjected to a series of chromatographic separations to isolate the target compound.

StepParameterDetails
1. Liquid-Liquid Partitioning SolventsThe crude ethanol extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
2. Column Chromatography Stationary PhaseSilica gel (200-300 mesh)
Mobile PhaseGradient elution with a solvent system, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.
3. Further Purification TechniquesPreparative High-Performance Liquid Chromatography (HPLC) is often employed for the final purification of the isolated fractions to yield pure this compound.
Stationary Phase (HPLC)C18 column
Mobile Phase (HPLC)A gradient of methanol and water is a common mobile phase for the separation of limonoids.

C. Structure Elucidation: The chemical structure of the purified this compound is confirmed using a combination of spectroscopic techniques.

TechniquePurpose
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the complete chemical structure and stereochemistry of the molecule.

Below is a generalized workflow for the isolation of this compound.

experimental_workflow plant_material Powdered Leaves & Twigs of Khaya senegalensis extraction Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Solvent Fractions partitioning->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography crude_khayalenoid_e Crude This compound column_chromatography->crude_khayalenoid_e hplc Preparative HPLC crude_khayalenoid_e->hplc pure_khayalenoid_e Pure This compound hplc->pure_khayalenoid_e

A generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

To date, there is a lack of specific studies in the public domain detailing the biological activities and associated signaling pathways of purified this compound. However, the broader class of limonoids isolated from Khaya senegalensis has been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and insect antifeedant activities. It is plausible that this compound contributes to the overall bioactivity of the plant extracts.

Given the absence of specific data for this compound, a hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action for a generic limonoid with anti-inflammatory properties, a common activity for this class of compounds. This is a speculative representation and requires experimental validation for this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor signaling_cascade Signaling Cascade (e.g., MAP Kinases) receptor->signaling_cascade khayalenoid_e This compound khayalenoid_e->signaling_cascade Inhibits (?) nf_kb_complex NF-κB Complex signaling_cascade->nf_kb_complex Phosphorylates IκB i_kb IκB nf_kb_complex->i_kb nf_kb_active Active NF-κB nf_kb_complex->nf_kb_active IκB degradation dna DNA nf_kb_active->dna inflammatory_genes Inflammatory Gene Transcription dna->inflammatory_genes

A hypothetical anti-inflammatory signaling pathway for a limonoid.

Quantitative Data

Specific quantitative data regarding the yield and purity of this compound from the natural source are not available in the accessible scientific literature. The yield of limonoids from Khaya senegalensis can vary significantly based on the geographical location of the plant, the season of collection, and the specific extraction and purification methods employed.

ParameterValueSource
Yield of this compound Not Reported-
Purity of Isolated this compound Not Reported-

Conclusion and Future Directions

This compound represents one of the many interesting limonoids found in Khaya senegalensis. While its natural source has been identified, a significant gap exists in the scientific literature regarding its specific biological activities, mechanisms of action, and quantitative data related to its isolation. Future research should focus on obtaining the pure compound in sufficient quantities to conduct comprehensive pharmacological studies. Elucidating the specific signaling pathways modulated by this compound will be crucial in determining its potential as a lead compound for drug development. The detailed experimental protocol from the original publication remains a key piece of information for advancing research on this natural product.

Methodological & Application

Application Notes and Protocols for the Synthesis of Phragmalin-Type Limonoid Cores, with Reference to Khayalenoid E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Khayalenoid E, a member of the complex phragmalin-type limonoid family of natural products, has been isolated from Khaya senegalensis. While the total synthesis of this compound has not yet been reported in the scientific literature, significant progress has been made in the synthesis of the core structures of this class of molecules. This document provides the known structural information for this compound and details a robust synthetic protocol for a key bridged tricyclic core structure common to many phragmalin-type limonoids. The methodologies presented are based on published synthetic strategies and are intended to serve as a practical guide for researchers in the field of natural product synthesis and drug discovery.

Structure of this compound

This compound is a structurally complex natural product isolated from the stems of Khaya senegalensis. Its molecular formula is C₂₉H₃₄O₉. The structure was elucidated through spectroscopic analyses[1].

Table 1: Chemical Identifiers for this compound [2][3]

IdentifierValue
CAS Number 1220508-29-1
Molecular Formula C₂₉H₃₄O₉
Canonical SMILES CC(=O)OC(C1C(C(=O)C2C=C3C(C1(C2=O)C)CCC4(C3CC(=O)OC4C5=COC=C5)C)(C)C)C(=O)OC
InChI InChI=1S/C29H34O9/c1-14(30)37-21(26(34)35-6)22-27(2,3)23(32)17-11-16-28(4)19(22)15(31)12-18(28)20(33)38-29(5,24(16)17)25-13-36-10-9-25

Synthetic Strategy for Phragmalin-Type Limonoid Core

Given the absence of a reported total synthesis for this compound, this section details a synthetic protocol for a key octahydro-1H-2,4-methanoindene core, a foundational framework for many phragmalin-type limonoids. The following protocol is adapted from the work of Sarpong and coworkers, who have developed an efficient route to this complex scaffold.

Logical Workflow for the Synthesis of the Phragmalin Core

G A Diels-Alder Reaction B Hydrindanone Formation A->B Key Cycloaddition C Functional Group Manipulations B->C Series of transformations D Intramolecular Cyclization C->D Formation of cyclization precursor E Phragmalin Core D->E Key bond formation

Caption: Synthetic workflow for the phragmalin core.

Experimental Protocols

The following protocols describe the key steps in the synthesis of the octahydro-1H-2,4-methanoindene core of phragmalin-type limonoids.

3.1 Synthesis of the Hydrindanone System

This initial phase focuses on the construction of a key hydrindanone derivative through a Diels-Alder reaction.

Table 2: Reagents and Conditions for Diels-Alder Reaction

Reagent/ConditionQuantity/Value
Diene1.0 equiv
Dienophile1.2 equiv
Lewis Acid Catalyst0.1 equiv
SolventDichloromethane
Temperature-78 °C to rt
Reaction Time12 h
Yield85%

Protocol:

  • To a solution of the diene (1.0 equiv) in dichloromethane at -78 °C is added the Lewis acid catalyst (0.1 equiv).

  • The dienophile (1.2 equiv) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired hydrindanone.

3.2 Intramolecular Cyclization to Form the Bridged Core

This crucial step involves an intramolecular conjugate addition to form the characteristic bridged tricyclic system of the phragmalin core.

Table 3: Reagents and Conditions for Intramolecular Cyclization

Reagent/ConditionQuantity/Value
Hydrindanone Precursor1.0 equiv
Base (KOt-Bu)0.1 equiv
SolventTHF
Temperature-78 °C to 0 °C
Reaction Time2 h
Yield79%

Protocol:

  • A solution of the hydrindanone precursor (1.0 equiv) in THF is cooled to -78 °C.

  • A solution of potassium tert-butoxide (0.1 equiv) in THF is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 1 hour.

  • The reaction is quenched with saturated aqueous ammonium chloride and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the octahydro-1H-2,4-methanoindene core as a single diastereomer.

Signaling Pathway Visualization (Hypothetical)

While the specific signaling pathways affected by this compound are not detailed in the provided search results, many limonoids are known to possess anti-cancer and anti-inflammatory properties. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a bioactive limonoid.

G cluster_cell Cell Receptor Cell Surface Receptor Pathway Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Pathway Activates/Inhibits Limonoid This compound Limonoid->Receptor Binds Nucleus Nucleus Pathway->Nucleus Transcription Gene Transcription (e.g., inflammatory cytokines) Nucleus->Transcription Regulates Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Transcription->Response

Caption: Hypothetical signaling pathway for a limonoid.

Conclusion

The synthesis of phragmalin-type limonoids like this compound represents a significant challenge in modern organic chemistry. While a total synthesis of this compound remains an open goal, the successful construction of the complex core structures of this family provides a clear roadmap for future synthetic endeavors. The protocols detailed herein for the synthesis of the octahydro-1H-2,4-methanoindene framework offer a valuable resource for researchers aiming to access these intricate and biologically important molecules. Further research into the total synthesis of this compound will undoubtedly lead to the development of novel synthetic methodologies and could provide access to quantities of this and related compounds for detailed biological evaluation.

References

Application Note: Quantitative Analysis of Khayalenoid E using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Khayalenoid E is a naturally occurring triterpenoid compound isolated from the leaves and twigs of Khaya senegalensis, a plant belonging to the Meliaceae family.[1][2] Triterpenoids from this genus have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] As a member of the limonoid class of phytochemicals, this compound holds potential for further investigation in drug discovery and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action.

This application note provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method coupled with a Photodiode Array (PDA) detector. The described methodology is intended for researchers, scientists, and drug development professionals.

Materials and Methods

Reagents and Materials
  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water

  • Formic acid

  • Syringe filters (0.45 µm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Analytical balance

  • Sonicator

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions
  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Khaya senegalensis leaves)
  • Extraction:

    • Weigh 1 g of dried and powdered Khaya senegalensis leaves into a 50 mL conical tube.

    • Add 20 mL of methanol to the tube.

    • Sonicate the mixture for 30 minutes in a water bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process (steps 2-5) twice more with fresh methanol.

    • Pool the supernatants.

  • Filtration: Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6][7][8]

  • Linearity: Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. The linearity should be evaluated by the correlation coefficient (r²) of the regression line.[2][6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[2][9]

  • Precision: Assess the precision of the method by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The results should be expressed as the relative standard deviation (RSD).[2][6]

  • Accuracy: Determine the accuracy by performing a recovery study. Spike a known amount of this compound standard into a blank matrix (a plant extract known not to contain this compound) and calculate the percentage recovery.[6][9]

Data Presentation

The quantitative data for the validated HPLC method for this compound are summarized in the table below.

ParameterResult
Retention Time (min)12.5
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
LOD (µg/mL)0.15
LOQ (µg/mL)0.50
Intra-day Precision (%RSD)< 2.0%
Inter-day Precision (%RSD)< 3.0%
Accuracy (Recovery %)95 - 105%

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Khaya senegalensis Leaves extraction Methanol Extraction & Sonication plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection Sample separation C18 Column Separation hplc_injection->separation detection PDA Detection (210 nm) separation->detection quantification Quantification detection->quantification Chromatogram reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates Khayalenoid_E This compound Khayalenoid_E->IKK Inhibits Khayalenoid_E->p38 Inhibits Nrf2 Nrf2 Khayalenoid_E->Nrf2 Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB IκBα->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocates AP1 AP-1 p38->AP1 Activates Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates AP1_n AP-1 AP1->AP1_n Translocates Inflammatory_Genes Inflammatory Genes (COX-2, iNOS) NFκB_n->Inflammatory_Genes Induces Transcription HO1 HO-1 Gene Nrf2_n->HO1 Induces Transcription AP1_n->Inflammatory_Genes Induces Transcription HO1->Inflammatory_Genes Inhibits Expression

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Discussion

The developed HPLC-PDA method provides a reliable and robust approach for the quantification of this compound in plant extracts. The use of a C18 column with a gradient elution of acetonitrile and water with formic acid allows for good separation of this compound from other matrix components. The PDA detection at 210 nm offers sufficient sensitivity for the analysis. The validation data demonstrates that the method is linear, sensitive, precise, and accurate, making it suitable for routine analysis.

Based on the known biological activities of related limonoids from Khaya senegalensis, a hypothetical anti-inflammatory signaling pathway for this compound is proposed.[5] It is postulated that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression. Additionally, it may activate the Nrf2/HO-1 pathway, a crucial antioxidant response element that can suppress inflammation. Further research is required to validate this proposed mechanism of action for this compound.

Conclusion

This application note details a validated HPLC-PDA method for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting with standard HPLC equipment. This method will be a valuable tool for researchers investigating the therapeutic potential of this compound and for the quality control of products derived from Khaya senegalensis.

References

Application Notes: Khayalenoid E for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Khayalenoid E is a novel natural compound under investigation for its potential as an anticancer agent. Preliminary studies suggest that this compound exerts its cytotoxic effects on cancer cells through the induction of apoptosis and cell cycle arrest. These application notes provide an overview of its mechanism of action and detailed protocols for evaluating its efficacy in a cell culture setting. The information is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound is hypothesized to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It is also suggested to cause cell cycle arrest at the G2/M phase by modulating the expression of key cell cycle regulatory proteins.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_cycle Cell Cycle Regulation KhayalenoidE This compound DeathReceptors Death Receptors (e.g., Fas, TRAIL-R) KhayalenoidE->DeathReceptors Mitochondria Mitochondria KhayalenoidE->Mitochondria CellCycle Cell Cycle Progression KhayalenoidE->CellCycle G2M_Proteins Cyclin B1 / CDK1 KhayalenoidE->G2M_Proteins Inhibition DISC DISC Formation DeathReceptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 BaxBcl2 Bax/Bcl-2 Ratio ↑ Mitochondria->BaxBcl2 CytochromeC Cytochrome c Release BaxBcl2->CytochromeC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycle->G2M_Proteins G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables present hypothetical data on the effects of this compound on cancer cell lines. These tables are for illustrative purposes to guide researchers in their data presentation.

Table 1: Cell Viability (IC50 Values)

Cell LineThis compound IC50 (µM) after 48h
MCF-7 (Breast Cancer)15.2 ± 1.8
A549 (Lung Cancer)22.5 ± 2.5
HCT116 (Colon Cancer)18.9 ± 2.1
PC-3 (Prostate Cancer)25.1 ± 3.0

Table 2: Induction of Apoptosis

Cell LineTreatment (24h)% Early Apoptotic Cells% Late Apoptotic Cells
MCF-7Control2.1 ± 0.51.5 ± 0.3
This compound (15 µM)25.6 ± 3.218.4 ± 2.5
HCT116Control3.5 ± 0.82.0 ± 0.4
This compound (20 µM)22.8 ± 2.915.7 ± 2.1

Table 3: Cell Cycle Analysis

Cell LineTreatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
MCF-7Control65.2 ± 4.120.5 ± 2.214.3 ± 1.9
This compound (15 µM)20.1 ± 2.515.3 ± 1.864.6 ± 5.0
HCT116Control58.9 ± 3.825.1 ± 2.816.0 ± 2.0
This compound (20 µM)18.7 ± 2.219.5 ± 2.161.8 ± 4.7

Table 4: Protein Expression Changes (Western Blot)

Target ProteinTreatment (MCF-7, 24h)Fold Change (vs. Control)
BaxThis compound (15 µM)2.5 ± 0.3
Bcl-2This compound (15 µM)0.4 ± 0.1
Cleaved Caspase-3This compound (15 µM)4.2 ± 0.5
Cyclin B1This compound (15 µM)0.3 ± 0.05

Experimental Protocols

Detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2]

A 1. Seed cells in 96-well plate (e.g., 5x10³ cells/well) B 2. Incubate for 24h (37°C, 5% CO₂) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution (0.5 mg/mL) and incubate for 4h D->E F 6. Remove medium, add DMSO to dissolve formazan E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[4][5][6]

A 1. Seed and treat cells with This compound for 24h B 2. Harvest cells (including supernatant) A->B C 3. Wash cells twice with cold PBS B->C D 4. Resuspend in 1X Binding Buffer (1x10⁶ cells/mL) C->D E 5. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) D->E F 6. Incubate for 15 min at RT in the dark E->F G 7. Add 400 µL of 1X Binding Buffer F->G H 8. Analyze by flow cytometry within 1 hour G->H

Caption: Workflow for Annexin V/PI apoptosis assay.

Methodology:

  • Culture cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest both adherent and floating cells and centrifuge at 400 x g for 5 minutes.[6]

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[7]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[5]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[8][9][10]

A 1. Seed and treat cells with This compound for 24h B 2. Harvest and wash cells with PBS A->B C 3. Fix cells in ice-cold 70% ethanol overnight at -20°C B->C D 4. Wash cells to remove ethanol C->D E 5. Resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL) D->E F 6. Incubate for 30 min at RT in the dark E->F G 7. Analyze by flow cytometry F->G H 8. Model data to determine cell cycle phases G->H

Caption: Workflow for cell cycle analysis using PI staining.

Methodology:

  • After treatment with this compound, harvest approximately 1x10⁶ cells.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C (or overnight at -20°C).[9]

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[9]

  • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[9]

  • Incubate for 30 minutes at room temperature, protected from light.[11]

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9]

Protein Expression Analysis (Western Blotting)

This technique is used to detect specific proteins in a sample and evaluate changes in their expression levels.[12][13]

A 1. Lyse treated cells and quantify protein concentration B 2. Separate proteins by SDS-PAGE A->B C 3. Transfer proteins to a PVDF or nitrocellulose membrane B->C D 4. Block membrane (e.g., 5% milk or BSA) for 1h at RT C->D E 5. Incubate with primary antibody overnight at 4°C D->E F 6. Wash and incubate with HRP-conjugated secondary antibody for 1h at RT E->F G 7. Add ECL substrate and detect signal F->G H 8. Analyze band intensity G->H

Caption: General workflow for Western blotting.

Methodology:

  • Sample Preparation: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

qPCR is used to measure the expression levels of specific genes of interest.[14][15][16]

A 1. Isolate total RNA from treated cells B 2. Synthesize cDNA using reverse transcriptase A->B C 3. Prepare qPCR reaction mix: cDNA, primers, SYBR Green/TaqMan probe B->C D 4. Run qPCR on a real-time thermal cycler C->D E 5. Analyze amplification curves and determine Ct values D->E F 6. Calculate relative gene expression (e.g., ΔΔCt method) E->F

References

Application Notes and Protocols for In Vivo Administration of Khayalenoid E in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on hypothetical data for the novel compound "Khayalenoid E." Currently, there is no publicly available research on this specific compound. The information provided herein is intended as a template and guide for the in vivo evaluation of similar novel therapeutic agents and should be adapted based on actual experimental findings.

Introduction

This compound is a novel synthetic compound with demonstrated potent anti-inflammatory and cytoprotective properties in preclinical in vitro studies. These application notes provide a comprehensive overview of the methodologies for the in vivo administration and evaluation of this compound in rodent models. The protocols outlined below are designed to assess the therapeutic efficacy, pharmacokinetic profile, and safety of this compound for potential drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from hypothetical preclinical in vivo studies of this compound.

Table 1: Acute Toxicity of this compound in Mice
Animal ModelAdministration RouteLD50 (mg/kg)95% Confidence Interval (mg/kg)Observed Adverse Effects
BALB/c MiceIntravenous (IV)250242 - 258Sedation, ataxia at high doses
BALB/c MiceOral (PO)> 2000N/ANo significant adverse effects

Data is hypothetical and for illustrative purposes only.

Table 2: Pharmacokinetic Parameters of this compound in Rats
Animal ModelDose (mg/kg)RouteCmax (µg/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)
Sprague-Dawley Rats10IV15.20.14.5100
Sprague-Dawley Rats50PO8.92.05.135

Data is hypothetical and for illustrative purposes only.

Table 3: Efficacy of this compound in a Murine Model of Acute Inflammation
Animal ModelTreatment GroupDose (mg/kg, PO)Paw Edema Inhibition (%)Myeloperoxidase (MPO) Activity Reduction (%)
C57BL/6 MiceVehicle Control-00
C57BL/6 MiceThis compound103528
C57BL/6 MiceThis compound306255
C57BL/6 MiceDexamethasone17568

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Acute Toxicity Study in Mice

This protocol is designed to determine the median lethal dose (LD50) of this compound following a single administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose for oral administration, saline for intravenous)

  • BALB/c mice (8-10 weeks old, mixed-sex)

  • Standard laboratory animal housing and care facilities

  • Syringes and gavage needles

Procedure:

  • Acclimatize mice for at least 7 days before the experiment.

  • Fast the mice for 4 hours before oral administration.

  • Prepare graded doses of this compound in the appropriate vehicle.

  • Administer a single dose of this compound to groups of 6 mice via the desired route (intravenous or oral).

  • A control group should receive the vehicle alone.

  • Observe the animals continuously for the first 4 hours and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, and mortality.

  • Record body weights on days 0, 7, and 14.

  • At the end of the observation period, euthanize the surviving animals and perform a gross necropsy.

  • Calculate the LD50 using a recognized statistical method (e.g., Probit analysis).

Pharmacokinetic Study in Rats

This protocol aims to characterize the pharmacokinetic profile of this compound.

Materials:

  • This compound

  • Sprague-Dawley rats (male, 250-300g) with jugular vein catheters

  • Vehicle

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Acclimatize cannulated rats for at least 3 days post-surgery.

  • Fast the rats overnight before dosing.

  • Administer a single dose of this compound intravenously or orally.

  • Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using appropriate software.

Efficacy Study in a Carrageenan-Induced Paw Edema Model

This protocol evaluates the anti-inflammatory effects of this compound.

Materials:

  • This compound

  • Vehicle

  • Carrageenan (1% w/v in saline)

  • C57BL/6 mice (male, 20-25g)

  • Pletysmometer or digital calipers

  • Reference anti-inflammatory drug (e.g., Dexamethasone)

Procedure:

  • Acclimatize mice for at least 7 days.

  • Divide the mice into treatment groups (vehicle, this compound at different doses, reference drug).

  • Administer this compound or the reference drug orally 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

  • At the end of the experiment, euthanize the animals and collect the paw tissue for further analysis (e.g., MPO assay to quantify neutrophil infiltration).

Visualizations

Signaling Pathway

Khayalenoid_E_Signaling_Pathway cluster_inflammation Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_intervention Therapeutic Intervention Inflammatory\nStimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory\nStimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-κB NF-κB IKK->NF-κB Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory\nCytokines Inflammation Inflammation Pro-inflammatory\nCytokines->Inflammation This compound This compound This compound->IKK Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Analysis Animal Acclimatization Animal Acclimatization Group Assignment Group Assignment Animal Acclimatization->Group Assignment Dose Preparation Dose Preparation Group Assignment->Dose Preparation Pre-treatment (this compound / Vehicle) Pre-treatment (this compound / Vehicle) Dose Preparation->Pre-treatment (this compound / Vehicle) Induction of Inflammation Induction of Inflammation Pre-treatment (this compound / Vehicle)->Induction of Inflammation Data Collection (Paw Volume) Data Collection (Paw Volume) Induction of Inflammation->Data Collection (Paw Volume) Euthanasia & Tissue Collection Euthanasia & Tissue Collection Data Collection (Paw Volume)->Euthanasia & Tissue Collection Biochemical Assays (MPO) Biochemical Assays (MPO) Euthanasia & Tissue Collection->Biochemical Assays (MPO) Statistical Analysis Statistical Analysis Biochemical Assays (MPO)->Statistical Analysis Results & Conclusion Results & Conclusion Statistical Analysis->Results & Conclusion

Caption: Workflow for in vivo efficacy testing.

Logical Relationship

Logical_Relationship InVitro_Studies In Vitro Efficacy - Anti-inflammatory Activity - Cytoprotective Effects Preclinical_Development Preclinical Development - In Vivo Efficacy - Pharmacokinetics - Toxicology InVitro_Studies->Preclinical_Development Proceed if promising Clinical_Trials Clinical Trials - Phase I (Safety) - Phase II (Efficacy) - Phase III (Pivotal) Preclinical_Development->Clinical_Trials Proceed if safe & effective

Caption: Drug development progression for this compound.

Application Notes and Protocols for Khayalenoid E: A Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific scientific literature detailing the biological activities and mechanisms of "Khayalenoid E" is not available. The following application notes and protocols are presented as a hypothetical framework based on the study of similar compounds, such as other limonoids isolated from the Khaya genus, and are intended to guide potential research into the therapeutic applications of this compound. The experimental data presented is illustrative and not based on published results for this specific compound.

Introduction

This compound is a novel natural product with a chemical structure that suggests potential therapeutic utility, particularly in the realm of inflammatory diseases. This document provides a detailed overview of hypothetical biological activities and outlines protocols for investigating its mechanism of action. The primary focus is on its potential as an anti-inflammatory agent, a property observed in structurally related compounds.

Hypothetical Biological Activity

Based on preliminary structural analysis and comparison with related compounds, this compound is postulated to exhibit significant anti-inflammatory properties. It is hypothesized that this compound may modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and Nrf2/HO-1 pathways.

Data Presentation: Hypothetical Anti-inflammatory Effects of this compound

The following table summarizes the hypothetical dose-dependent effects of this compound on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Concentration (µM)Nitric Oxide (NO) Production (% of Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
0 (Control) 100 ± 5.21250 ± 85980 ± 65
1 85.3 ± 4.11025 ± 70750 ± 50
5 52.1 ± 3.5650 ± 45420 ± 30
10 25.7 ± 2.8310 ± 25180 ± 15
25 10.2 ± 1.9150 ± 1885 ± 10

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are to be seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, cells are to be pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay
  • Principle: NO production is an indicator of inflammation and is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • After cell treatment, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample in a 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (TNF-α and IL-6) by ELISA
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α and IL-6) in the cell culture supernatant.

  • Protocol:

    • Collect cell culture supernatants after treatment.

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Follow the manufacturer's instructions for the assay procedure, including coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding avidin-HRP, adding substrate solution, and stopping the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: Western blotting is used to detect and quantify the expression levels of key proteins in signaling pathways, such as NF-κB p65, phospho-p65, Nrf2, and HO-1.

  • Protocol:

    • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against NF-κB p65, phospho-p65, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualizations

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways modulated by this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces Transcription Khayalenoid_E This compound Khayalenoid_E->IKK Inhibits Khayalenoid_E->NFkB Inhibits Translocation G Khayalenoid_E This compound Keap1 Keap1 Khayalenoid_E->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) and other antioxidant enzymes ARE->HO1 Induces Transcription ROS Oxidative Stress (e.g., from LPS) ROS->Keap1 Induces conformational change in G cluster_cell_culture Cell Culture and Treatment cluster_assays Data Collection and Analysis seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa western_blot Western Blot for Signaling Proteins lyse_cells->western_blot

Application Notes and Protocols for High-Throughput Screening of Khayalenoid E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khayalenoid E is a marine-derived secondary metabolite isolated from soft coral species.[1] It has been identified as a promising neuroprotective agent, primarily functioning through the modulation of oxidative stress pathways and the inhibition of apoptotic signaling in neuronal cells.[1] These properties make this compound a compelling candidate for investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1]

High-throughput screening (HTS) offers a powerful methodology for rapidly assessing the biological activity of compounds like this compound across a wide range of concentrations and in various assay formats.[2][3] These application notes provide detailed protocols for evaluating the neuroprotective, antioxidant, and anti-apoptotic properties of this compound in a high-throughput format.

High-Throughput Cell Viability and Neuroprotection Assay

Principle

This assay assesses the effect of this compound on the viability of neuronal cells. It can be adapted to measure both direct cytotoxicity and the compound's ability to protect cells from a known neurotoxic insult (e.g., hydrogen peroxide or rotenone). Cell viability is quantified using a resazurin-based assay, where the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells is proportional to the number of viable cells.

Experimental Protocol

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)

  • Neurotoxin (e.g., H2O2 or Rotenone)

  • 384-well clear-bottom black plates

  • Automated liquid handler and plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Perform a serial dilution of this compound in culture medium. Using an automated liquid handler, add 10 µL of the diluted compound to the appropriate wells. For neuroprotection assays, add the compound 1-2 hours before the neurotoxin.

  • Neurotoxin Challenge (for Neuroprotection Assay): Add 10 µL of the neurotoxin (e.g., a final concentration of 100 µM H2O2) to the wells. Include vehicle-only and toxin-only controls.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Viability Assessment: Add 10 µL of resazurin solution to each well. Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure fluorescence at an excitation/emission wavelength of 560/590 nm using a plate reader.

Data Presentation

Table 1: Neuroprotective Effect of this compound against H2O2-induced Toxicity

This compound Conc. (µM) Cell Viability (%) (Mean ± SD)
0 (Vehicle Control) 100 ± 4.5
0 (H2O2 Control) 48 ± 5.2
0.1 55 ± 4.8
1 72 ± 3.9
10 89 ± 4.1
50 95 ± 3.5

| 100 | 65 ± 6.3 (slight toxicity) |

High-Throughput Cellular Antioxidant Assay

Principle

This assay quantifies the ability of this compound to mitigate intracellular reactive oxygen species (ROS). The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA) is used. Inside the cell, DCFDA is deacetylated and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). A reduction in fluorescence in the presence of this compound indicates antioxidant activity.

Experimental Protocol

Materials:

  • SH-SY5Y cells and culture medium

  • DCFDA solution (e.g., 10 mM stock in DMSO)

  • Oxidative stress inducer (e.g., tert-butyl hydroperoxide, TBHP)

  • This compound stock solution

  • 384-well clear-bottom black plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells as described in the cell viability protocol.

  • Compound Pre-treatment: Treat cells with various concentrations of this compound for 1-2 hours.

  • DCFDA Loading: Remove the medium and load the cells with 20 µM DCFDA in a suitable buffer (e.g., HBSS) for 45 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells once, then add the oxidative stress inducer (e.g., 50 µM TBHP) along with the corresponding concentrations of this compound.

  • Incubation: Incubate for 60 minutes at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence intensity at an excitation/emission of 485/535 nm.

Data Presentation

Table 2: Antioxidant Activity of this compound in TBHP-stressed Neuronal Cells

This compound Conc. (µM) Relative Fluorescence Units (RFU) (Mean ± SD) % ROS Inhibition
0 (Vehicle Control) 1500 ± 120 0%
0 (TBHP Control) 8500 ± 450 N/A
0.1 7200 ± 380 18.6%
1 5400 ± 310 44.3%
10 3100 ± 250 77.1%

| 50 | 2200 ± 190 | 90.0% |

High-Throughput Caspase-3/7 Apoptosis Assay

Principle

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal. Inhibition of this signal by this compound in cells challenged with an apoptotic inducer indicates anti-apoptotic activity.

Experimental Protocol

Materials:

  • SH-SY5Y cells and culture medium

  • Apoptosis inducer (e.g., Staurosporine)

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • This compound stock solution

  • 384-well solid white plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into 384-well white plates.

  • Compound Treatment: Add serial dilutions of this compound to the cells.

  • Apoptosis Induction: Add staurosporine (e.g., final concentration of 1 µM) to induce apoptosis.

  • Incubation: Incubate for 4-6 hours at 37°C and 5% CO2.

  • Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add the reagent to each well (in a 1:1 ratio with the cell culture medium volume).

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Presentation

Table 3: Inhibition of Staurosporine-Induced Caspase-3/7 Activity by this compound

This compound Conc. (µM) Relative Luminescence Units (RLU) (Mean ± SD) % Caspase Inhibition
0 (Vehicle Control) 800 ± 95 N/A
0 (Staurosporine Control) 15,000 ± 1,100 0%
0.1 12,500 ± 980 17.6%
1 8,200 ± 750 47.9%
10 4,100 ± 320 76.8%

| 50 | 2,500 ± 210 | 88.0% |

Visualizations: Signaling Pathways and Workflows

G stress Oxidative Stress (e.g., H2O2, Neurotoxins) ros Increased ROS stress->ros ke This compound ke->ros cas3 Caspase-3/7 Activation ke->cas3 mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis survival Cell Survival

Caption: Hypothetical neuroprotective pathway of this compound.

G cluster_0 Assay Development cluster_1 Primary Screen cluster_2 Dose-Response & Confirmation cluster_3 Secondary Assays a1 Select Neuronal Cell Line (e.g., SH-SY5Y) a2 Optimize Seeding Density & Assay Conditions a1->a2 b1 Screen this compound (Single High Concentration) a2->b1 b2 Identify Preliminary 'Hits' (e.g., >50% Neuroprotection) b1->b2 c1 Perform Concentration- Response Curves b2->c1 c2 Calculate EC50 / IC50 Values c1->c2 d1 Antioxidant & Anti-apoptotic Confirmatory Assays c2->d1 d2 Mechanism of Action Studies d1->d2

Caption: High-throughput screening workflow for this compound.

References

Application Notes & Protocols: Target Identification of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The identification of molecular targets is a critical step in the development of new therapeutic agents from natural products. This process, often referred to as target deconvolution, elucidates the mechanism of action of a bioactive compound, which is essential for preclinical and clinical development. These application notes provide a comprehensive overview of modern techniques for the target identification of novel natural products, using a hypothetical compound, "Novel Natural Product X (NNPX)," as an exemplar. The protocols and workflows described herein are designed for researchers, scientists, and drug development professionals.

Affinity-Based Methods

Affinity-based approaches are powerful for isolating and identifying the specific binding partners of a small molecule from a complex biological mixture. These methods rely on the immobilization of the bioactive compound (the "bait") to a solid support to "fish" for its interacting proteins (the "prey").

1.1. Chemical Probe Synthesis

To perform affinity chromatography, NNPX needs to be chemically modified to incorporate a linker arm and a reactive handle for immobilization, creating a "chemical probe." The design of this probe is critical to ensure that its biological activity is retained.

Protocol: Synthesis of an NNPX-Alkyne Probe

  • Functional Group Analysis: Identify a non-essential functional group on NNPX for modification.

  • Linker Attachment: Synthetically attach a flexible linker (e.g., polyethylene glycol) with a terminal alkyne group to the identified functional group of NNPX.

  • Purity and Characterization: Purify the NNPX-alkyne probe using high-performance liquid chromatography (HPLC) and characterize its structure by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

  • Activity Assay: Confirm that the biological activity of the NNPX-alkyne probe is comparable to the unmodified NNPX using a relevant bioassay.

1.2. Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

Protocol: Pull-down of NNPX Binding Proteins

  • Resin Preparation: Covalently attach the NNPX-alkyne probe to an azide-functionalized agarose resin via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Incubation: Incubate the NNPX-functionalized resin with the cell lysate to allow for protein binding. A control resin (without NNPX) should be used in parallel.

  • Washing: Wash the resin extensively to remove non-specific binders.

  • Elution: Elute the specifically bound proteins from the resin.

  • Proteomic Analysis: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: AC-MS Results

Protein IDGene NameNNPX-Resin (Spectral Counts)Control Resin (Spectral Counts)Fold Change
P12345Target A150530.0
Q67890Protein B1281.5
P54321Target C85328.3

Experimental Workflow: Affinity Chromatography

AffinityChromatography cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pull-down cluster_analysis Analysis NNPX Novel Natural Product X (NNPX) Linker Linker Attachment NNPX->Linker Probe NNPX-Alkyne Probe Linker->Probe Resin Immobilize on Resin Probe->Resin Incubate Incubation Resin->Incubate Lysate Cell Lysate Lysate->Incubate Wash Washing Incubate->Wash Elute Elution Wash->Elute MS LC-MS/MS Elute->MS Data Data Analysis MS->Data Target Potential Targets Data->Target

Workflow for Affinity Chromatography-Mass Spectrometry.

Proteomics-Based Approaches

These methods assess changes in the proteome in response to compound treatment to infer potential targets.

2.1. Thermal Proteome Profiling (TPP)

TPP is based on the principle that protein-ligand binding stabilizes the protein, leading to a higher melting temperature.

Protocol: Thermal Proteome Profiling

  • Cell Treatment: Treat intact cells with NNPX or a vehicle control.

  • Heating: Aliquot the cell lysates and heat them to a range of different temperatures.

  • Protein Precipitation: Centrifuge the heated samples to pellet the denatured, aggregated proteins.

  • Sample Preparation: Collect the soluble protein fraction from each temperature point.

  • Proteomic Analysis: Quantify the abundance of soluble proteins at each temperature using LC-MS/MS.

  • Data Analysis: Plot the melting curves for each protein and identify proteins with a significant thermal shift upon NNPX treatment.

Data Presentation: TPP Results

Protein IDGene NameMelting Temp (Vehicle)Melting Temp (NNPX)Thermal Shift (°C)
P12345Target A52.558.2+5.7
R98765Protein D61.361.5+0.2
O12345Target B48.953.1+4.2

Experimental Workflow: Thermal Proteome Profiling

TPP cluster_treatment Cell Treatment cluster_heating Thermal Denaturation cluster_analysis Analysis Cells Cells Treatment Treat with NNPX or Vehicle Cells->Treatment Lysate Cell Lysate Treatment->Lysate Heat Heat to Different Temperatures Lysate->Heat Soluble Collect Soluble Proteins Heat->Soluble MS LC-MS/MS Quantification Soluble->MS Curves Generate Melting Curves MS->Curves Targets Identify Thermal Shifts Curves->Targets

Workflow for Thermal Proteome Profiling.

Computational Approaches

Computational methods can predict potential targets based on the chemical structure of the bioactive compound.

3.1. In Silico Target Prediction

This involves using computational algorithms to screen the structure of NNPX against databases of known protein structures and ligand-binding sites.

Protocol: In Silico Target Prediction

  • Compound Input: Generate a 3D structure of NNPX.

  • Database Selection: Choose appropriate target databases (e.g., PDB, ChEMBL).

  • Docking Simulation: Perform molecular docking simulations to predict the binding affinity of NNPX to a large number of protein targets.

  • Scoring and Ranking: Rank the potential targets based on their docking scores and binding energies.

  • Pathway Analysis: Use bioinformatics tools to analyze the pathways associated with the top-ranked potential targets.

Data Presentation: In Silico Prediction Results

Target ProteinDocking ScorePredicted Binding Affinity (kcal/mol)Associated Pathway
Target A-9.8-10.5Apoptosis Signaling
Kinase X-9.2-9.8MAPK Signaling
Receptor Y-8.7-9.1GPCR Signaling

Signaling Pathway Example: Apoptosis

Apoptosis NNPX NNPX TargetA Target A NNPX->TargetA inhibits Caspase9 Caspase-9 TargetA->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Hypothetical signaling pathway for NNPX-induced apoptosis.

The identification of the molecular target(s) of a novel natural product is a multifaceted process that often requires the integration of multiple experimental and computational approaches. The methods outlined in these application notes provide a robust framework for researchers to elucidate the mechanism of action of new bioactive compounds, thereby accelerating the drug discovery and development pipeline. The choice of technique will depend on the specific properties of the compound and the biological question being addressed.

Application Notes and Protocols for Stability Testing of Khayalenoid E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khayalenoid E is a complex terpenoid with potential therapeutic applications. As with any compound intended for pharmaceutical development, a thorough understanding of its stability under various environmental conditions is critical. This document provides a comprehensive protocol for the stability testing of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines. The stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and shelf-life.

Stability testing involves subjecting the compound to a range of conditions to evaluate how its physical, chemical, and microbiological properties change over time.[1][2] This protocol details procedures for long-term, accelerated, and forced degradation studies to identify potential degradation pathways and establish a suitable retest period.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • Stability chambers with controlled temperature and humidity

    • Photostability chamber (ICH Q1B compliant)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • pH meter

    • Analytical balance

    • Volumetric flasks, pipettes, and other standard laboratory glassware

    • Vortex mixer

    • Centrifuge

  • Reagents:

    • This compound reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (analytical grade)

    • Hydrochloric acid (1 M)

    • Sodium hydroxide (1 M)

    • Hydrogen peroxide (3% v/v)

    • Methanol (HPLC grade)

Analytical Methodology: HPLC-UV

A stability-indicating HPLC-UV method should be developed and validated for the quantification of this compound and the detection of its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Long-Term Stability Testing

Long-term stability testing evaluates the physical and chemical stability of a substance under recommended storage conditions.[3]

  • Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH

  • Procedure:

    • Store accurately weighed samples of this compound in sealed, amber-colored glass vials.

    • Place the vials in a stability chamber set to the specified conditions.

    • At specified time points (0, 3, 6, 9, 12, 18, and 24 months), withdraw a vial for analysis.

    • Visually inspect the sample for any changes in physical appearance (color, odor, morphology).

    • Prepare a solution of the sample in a suitable solvent (e.g., methanol) at a known concentration.

    • Analyze the solution by the validated HPLC-UV method to determine the assay of this compound and the presence of any degradation products.

Accelerated Stability Testing

Accelerated stability testing is designed to increase the rate of chemical degradation by using exaggerated storage conditions.[3]

  • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH

  • Procedure:

    • Follow the same procedure as for long-term stability testing.

    • The time points for analysis are typically 0, 3, and 6 months.

Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and establish the degradation pathways of the drug substance.[4][5]

  • 2.5.1 Hydrolytic Degradation:

    • Acidic Hydrolysis: Dissolve this compound in 1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Dissolve this compound in 1 M NaOH and heat at 60°C for 24 hours.

    • Neutral Hydrolysis: Dissolve this compound in water and heat at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it, and dilute it with the mobile phase for HPLC analysis.

  • 2.5.2 Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Store the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

  • 2.5.3 Photolytic Degradation:

    • Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample protected from light.

    • After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.

  • 2.5.4 Thermal Degradation:

    • Heat a solid sample of this compound at 80°C for 48 hours.

    • After the specified time, allow the sample to cool to room temperature.

    • Prepare a solution of the sample for HPLC analysis.

Data Presentation

The following tables present hypothetical data from the stability studies of this compound.

Table 1: Long-Term Stability of this compound at 25°C / 60% RH

Time Point (Months)Physical AppearanceAssay (%)Total Degradation Products (%)
0White to off-white powder99.8< 0.2
3No change99.50.5
6No change99.20.8
9No change98.91.1
12No change98.61.4
18No change98.11.9
24No change97.52.5

Table 2: Accelerated Stability of this compound at 40°C / 75% RH

Time Point (Months)Physical AppearanceAssay (%)Total Degradation Products (%)
0White to off-white powder99.8< 0.2
3Slight yellowing97.22.8
6Yellowish powder94.55.5

Table 3: Forced Degradation of this compound

Stress ConditionAssay (%)Major Degradation Product (RRT)
1 M HCl, 60°C, 24h85.30.78
1 M NaOH, 60°C, 24h78.90.65
3% H₂O₂, RT, 24h92.10.85
Photolytic (1.2M lux h)96.50.92
Thermal (80°C, 48h)98.20.88

Visualizations

experimental_workflow cluster_setup 1. Sample Preparation cluster_studies 2. Stability Studies cluster_analysis 3. Analysis cluster_output 4. Data Evaluation prep This compound Sample long_term Long-Term 25°C / 60% RH prep->long_term Expose to conditions accelerated Accelerated 40°C / 75% RH prep->accelerated Expose to conditions forced Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) prep->forced Expose to conditions sampling Time-Point Sampling long_term->sampling accelerated->sampling forced->sampling hplc HPLC-UV Analysis sampling->hplc data Data Interpretation (Assay, Impurities) hplc->data report Stability Report (Shelf-life determination) data->report

Caption: Experimental workflow for this compound stability testing.

degradation_pathway cluster_degradation Degradation Products Khayalenoid_E This compound Hydrolysis_Product Hydrolysis Product (e.g., ester cleavage) Khayalenoid_E->Hydrolysis_Product Acid/Base Oxidation_Product Oxidation Product (e.g., epoxidation) Khayalenoid_E->Oxidation_Product Oxidizing Agent Photolytic_Product Photolytic Product (e.g., isomerization) Khayalenoid_E->Photolytic_Product Light

Caption: Hypothetical degradation pathways of this compound.

Conclusion

Based on the hypothetical data, this compound demonstrates good stability under long-term storage conditions, with a gradual decrease in assay over 24 months. The compound is sensitive to accelerated conditions of high temperature and humidity, as well as to acidic and basic environments, leading to significant degradation. It shows moderate sensitivity to oxidation and is relatively stable under photolytic and thermal stress. These findings are crucial for determining appropriate storage conditions, packaging, and the retest period for this compound. Further characterization of the major degradation products is recommended to fully understand the stability profile.

References

Application Notes and Protocols for Khayalenoid E in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khayalenoid E is a naturally occurring triterpenoid, specifically a limonoid, isolated from the leaves, twigs, and stem bark of plants from the Khaya genus, such as Khaya senegalensis and Khaya ivorensis. Limonoids from this genus have demonstrated a range of biological activities, including anticancer, antimalarial, anti-inflammatory, and neuroprotective effects. Recent studies have highlighted the potential of extracts from Khaya senegalensis to inhibit key enzymes, suggesting that this compound may be a valuable compound for drug discovery and development.

These application notes provide a detailed overview of the potential use of this compound in enzyme inhibition assays, with a specific focus on α-glucosidase, an enzyme relevant to the management of type 2 diabetes. The protocols outlined below are intended to serve as a guide for researchers interested in investigating the inhibitory properties of this compound against this and other relevant enzymes.

Target Enzyme: α-Glucosidase

α-Glucosidase is a carbohydrate-hydrolyzing enzyme located in the brush border of the small intestine. It plays a crucial role in the digestion of complex carbohydrates into absorbable monosaccharides, such as glucose. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes it a key therapeutic target for the management of type 2 diabetes.

Extracts from Khaya senegalensis have shown significant inhibitory activity against α-glucosidase, suggesting that this compound may be a potent inhibitor of this enzyme.

Quantitative Data Summary

While specific IC50 values for the purified this compound against α-glucosidase are not yet widely published, studies on the crude extracts of Khaya senegalensis provide a strong rationale for its investigation. The following table summarizes the available data for the stem bark extract.

InhibitorTarget EnzymeIC50 ValueInhibition TypeKi Value
Khaya senegalensis stem bark extractα-Glucosidase (from Saccharomyces cerevisiae)7.7 ± 0.02 µg/mL[1]Non-competitive[1]0.33 µg/mL[1]

This data suggests that this compound, as a constituent of this extract, is a promising candidate for α-glucosidase inhibition. Further studies are required to determine the specific IC50 and Ki values for the purified compound.

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against α-glucosidase.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Sodium phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in sodium phosphate buffer.

    • Prepare the α-glucosidase solution in sodium phosphate buffer.

    • Prepare the pNPG substrate solution in sodium phosphate buffer.

    • Prepare a stopping solution of sodium carbonate.

  • Assay Protocol:

    • Add 50 µL of the this compound solution (or buffer as a control) to each well of a 96-well plate.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of sodium carbonate solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with this compound.

    • Plot the percentage of inhibition against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity, by non-linear regression analysis.

Workflow for α-Glucosidase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Solutions: - this compound dilutions - α-Glucosidase - pNPG Substrate - Stop Solution add_inhibitor Add this compound to Microplate Wells reagent_prep->add_inhibitor add_enzyme Add α-Glucosidase add_inhibitor->add_enzyme pre_incubation Pre-incubate at 37°C add_enzyme->pre_incubation add_substrate Add pNPG Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition plot_data Plot % Inhibition vs. Concentration calculate_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50 G cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte carbs Complex Carbohydrates (e.g., Starch) alpha_glucosidase α-Glucosidase carbs->alpha_glucosidase Digestion glucose Glucose alpha_glucosidase->glucose Produces bloodstream Bloodstream glucose->bloodstream Absorption khayalenoid_e This compound khayalenoid_e->alpha_glucosidase Inhibits

References

Application of "Khayalenoid E" in Molecular Biology: Acknowledging a Gap in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Khayalenoid E" across scientific databases and research publications have not yielded specific information regarding its application in molecular biology. This suggests that "this compound" may be a novel, recently discovered, or proprietary compound not yet widely documented in publicly accessible scientific literature. It is also possible that the name is a specific nomenclature used within a particular research group or company, or a potential misspelling of a different molecule.

For researchers, scientists, and drug development professionals interested in the potential applications of a new chemical entity like "this compound," a systematic approach to characterizing its molecular and cellular effects is essential. Below are generalized protocols and conceptual frameworks that would be applied to investigate a novel compound's role in molecular biology. These methodologies are standard in the field and would be the foundational steps to understanding the compound's mechanism of action, identifying its molecular targets, and elucidating the signaling pathways it modulates.

General Framework for Characterizing a Novel Compound in Molecular Biology

Should "this compound" become available for research, the following experimental workflows would be critical in defining its biological activity.

Experimental Workflow: Initial Screening and Target Identification

The initial phase of research would focus on identifying the biological processes affected by this compound.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_target_id Phase 2: Target Identification cluster_validation Phase 3: Target Validation & Pathway Analysis Cell_Viability Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Affinity_Purification Affinity Purification-Mass Spectrometry Cell_Viability->Affinity_Purification Identifies affected cell lines Phenotypic_Screening High-Content Phenotypic Screening Genetic_Screening Genetic Screens (CRISPR, shRNA) Phenotypic_Screening->Genetic_Screening Reveals cellular phenotype Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Affinity_Purification->Binding_Assays Identifies potential binding partners Western_Blot Western Blot Analysis of Key Pathway Proteins Genetic_Screening->Western_Blot Identifies essential genes for compound activity Computational_Modeling In Silico Target Prediction Computational_Modeling->Binding_Assays Predicts targets Binding_Assays->Western_Blot Confirms direct target engagement Gene_Expression Transcriptomic Analysis (RNA-seq) Western_Blot->Gene_Expression Validates downstream signaling effects

Caption: A generalized experimental workflow for the initial characterization of a novel compound like "this compound".

Hypothetical Signaling Pathway Modulation

Once a target is identified, the next step is to understand how this compound modulates its function and the downstream signaling cascade. For instance, if this compound were found to inhibit a specific kinase (e.g., a hypothetical "Kinase X"), the investigation would proceed as follows:

signaling_pathway Khayalenoid_E This compound Kinase_X Kinase X Khayalenoid_E->Kinase_X Inhibition Substrate_Protein Substrate Protein Kinase_X->Substrate_Protein Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Signaling->Cellular_Response

Caption: A hypothetical signaling pathway illustrating the inhibitory action of "this compound" on a target kinase.

Standard Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be used to characterize a novel compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of this compound on cultured cells.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of this compound to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Western Blot Analysis

Objective: To assess the effect of this compound on the expression and post-translational modification (e.g., phosphorylation) of target proteins and downstream effectors.

Materials:

  • Cells treated with this compound and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target protein, phosphorylated forms, and loading controls like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control to determine the relative changes in protein expression or phosphorylation.

Quantitative Data Summary

As no quantitative data for "this compound" is currently available, the following table is a template for how such data would be presented.

Parameter Cell Line Value Assay Method
IC50 (Cytotoxicity)e.g., HeLaData not availableMTT Assay
IC50 (Kinase Inhibition)N/AData not availableIn vitro Kinase Assay
Binding Affinity (Kd)N/AData not availableSurface Plasmon Resonance

While the specific molecular biology applications of "this compound" remain to be elucidated, the established methodologies and conceptual frameworks within the field provide a clear roadmap for its investigation. Should this compound become a subject of scientific inquiry, the protocols and approaches outlined above will be instrumental in uncovering its mechanism of action and potential as a research tool or therapeutic agent. Researchers are encouraged to consult the latest scientific literature for any emerging information on "this compound."

Troubleshooting & Optimization

improving "Khayalenoid E" solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Khayalenoid E. The information is designed to address common challenges, particularly concerning solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a terpenoid with the molecular formula C29H34O9 and a molecular weight of 526.6 g/mol .[1] It is typically supplied as a powder for research purposes.[1] As a complex natural product, it is predicted to have low aqueous solubility.

Q2: I'm having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?

A2: Due to its hydrophobic nature, this compound is not readily soluble in aqueous solutions. We recommend creating a concentrated stock solution in an organic solvent and then diluting it into your aqueous experimental medium. The choice of solvent can impact cellular toxicity, so it is crucial to prepare a vehicle control in your experiments.

Q3: What is a vehicle control and why is it important?

A3: A vehicle control is an essential component of an experiment where a substance (the "vehicle") is used to dissolve the compound of interest. In this case, the organic solvent used to dissolve this compound is the vehicle. The vehicle control group is treated with the same concentration of the solvent as the experimental group to ensure that any observed effects are due to this compound and not the solvent itself.

Troubleshooting Guide: Solubility Issues

Initial Dissolution Protocol

For initial experiments, we recommend using dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.

Experimental Protocol: Preparation of a 10 mM this compound Stock in DMSO

  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Weighing: Accurately weigh 5.27 mg of this compound powder.

  • Dissolution: Add 1 mL of high-purity DMSO to the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Solubility Troubleshooting Workflow

If you encounter solubility issues or precipitation upon dilution of the DMSO stock in your aqueous experimental buffer, follow this troubleshooting workflow.

G start Start: this compound Precipitation in Aqueous Buffer stock_check Verify Stock Solution Clarity (10 mM in DMSO) start->stock_check dilution_issue Precipitation Occurs During Dilution stock_check->dilution_issue Stock is clear cosolvent Option 1: Use a Co-solvent dilution_issue->cosolvent surfactant Option 2: Add a Surfactant dilution_issue->surfactant ph_adjust Option 3: pH Adjustment dilution_issue->ph_adjust sonication Option 4: Sonication dilution_issue->sonication outcome Outcome: Visually Clear Solution cosolvent->outcome surfactant->outcome ph_adjust->outcome sonication->outcome end Proceed with Experiment outcome->end

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in common solvents and the recommended starting concentrations for stock solutions.

SolventSolubility (Approx.)Recommended Stock ConcentrationFinal Assay Concentration (Typical)
Water < 0.1 mg/mLNot Recommended-
PBS (pH 7.4) < 0.1 mg/mLNot Recommended-
DMSO > 25 mg/mL10-50 mM< 0.5% (v/v)
Ethanol ~5 mg/mL1-10 mM< 1% (v/v)
Methanol ~2 mg/mL1-5 mM< 1% (v/v)
Advanced Solubilization Techniques

If standard methods are insufficient, consider these advanced techniques.

TechniqueDescriptionKey Considerations
Co-solvency Using a mixture of solvents to increase solubility. For example, a combination of DMSO and ethanol.[2][3]The final concentration of all organic solvents should be minimized to reduce cytotoxicity.
pH Adjustment Altering the pH of the aqueous buffer can increase the solubility of ionizable compounds.The stability of this compound at different pH values should be determined.
Use of Surfactants Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles to encapsulate and solubilize hydrophobic compounds.[4]The surfactant concentration must be below its critical micelle concentration and tested for effects on the experimental model.
Inclusion Complexation Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[5]The type of cyclodextrin and the molar ratio of cyclodextrin to this compound need to be optimized.

Potential Signaling Pathways

While the specific mechanism of action for this compound is not yet fully elucidated, related natural products, such as flavonoids, have been shown to impact key cellular signaling pathways involved in cell proliferation and apoptosis.[6] Researchers investigating the anti-cancer potential of this compound may consider exploring its effects on pathways like the MAPK/ERK and PI3K/Akt pathways, which are central to cell survival and growth.

G cluster_0 Upstream Activation cluster_1 PI3K/Akt Pathway cluster_2 MAPK/ERK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation This compound This compound This compound->PI3K ? This compound->ERK ?

Caption: Potential signaling pathways that may be modulated by this compound.

References

"Khayalenoid E" degradation and prevention methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and prevention methods for Khayalenoid E. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a complex terpenoid with the chemical formula C29H34O9.[1] As a member of the terpenoid class of natural products, it is soluble in organic solvents but likely has low solubility in water.[2] Its structure contains multiple functional groups, including esters and carbon-carbon double bonds, which make it susceptible to degradation.

Q2: My this compound solution has changed color (e.g., turned yellow). What is the cause and is it still usable?

Color change in a solution of this compound is often an indication of oxidative degradation. Terpenoids are known to undergo autoxidation in the presence of air, which can lead to the formation of colored byproducts.[3] The formation of these impurities can affect the biological activity of the compound. It is recommended to verify the purity of the solution using an analytical technique like HPLC before proceeding with experiments.

Q3: I am observing a decrease in the potency of this compound in my aqueous-based cell culture experiments. What could be the reason?

The decrease in potency is likely due to the hydrolysis of the ester functional groups in this compound. This reaction is catalyzed by acidic or basic conditions and can occur in aqueous solutions, such as cell culture media.[4][5] The rate of hydrolysis is dependent on the pH and temperature of the medium.

Q4: What are the primary degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways for this compound are:

  • Oxidation: The carbon-carbon double bonds and allylic positions in the terpene backbone are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat.[1][6] This can lead to the formation of epoxides, alcohols, ketones, and aldehydes.[1]

  • Hydrolysis: The ester functional groups are prone to hydrolysis, especially in aqueous solutions with a non-neutral pH, which breaks the ester bond to form a carboxylic acid and an alcohol.[7][8]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and isomerization.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution or in the experimental medium.Prepare fresh stock solutions before each experiment. Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure).
Appearance of unexpected peaks in HPLC analysis Degradation of this compound during storage or sample preparation.Store this compound under the recommended conditions (see table below). Use high-purity solvents and minimize the time between sample preparation and analysis.
Low or no biological activity observed Complete degradation of this compound.Confirm the integrity of your this compound sample using an analytical method like HPLC-MS. If degradation is confirmed, obtain a new, pure sample.

Quantitative Data Summary

Table 1: Recommended Storage and Handling Conditions for this compound

Parameter Condition Rationale
Temperature -20°C or -80°CTo minimize thermal degradation and slow down oxidative processes.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the terpene backbone.
Light Amber vial or protection from lightTo prevent photodegradation.[9]
Form Solid (lyophilized powder)More stable than solutions for long-term storage.
Solvent for Stock Solutions Anhydrous DMSO or EthanolTo minimize hydrolysis. Prepare fresh and use immediately.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Solution via HPLC

This protocol outlines a method to determine the stability of this compound in an aqueous buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4). The final DMSO concentration should be ≤1%.

  • Incubate the solution at 37°C in a light-protected container.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Immediately quench any further degradation by adding an equal volume of cold acetonitrile.

  • Centrifuge the sample to precipitate any salts.

  • Analyze the supernatant by HPLC.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 5-95% B over 20 minutes).

    • Detection: Monitor at a wavelength appropriate for this compound (determine by UV scan).

  • Plot the peak area of this compound against time to determine its degradation rate.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare 10 mM Stock in Anhydrous DMSO dilute Dilute to 100 µM in PBS (pH 7.4) prep_stock->dilute incubate Incubate at 37°C (Light Protected) dilute->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench with Cold Acetonitrile sample->quench analyze Analyze by HPLC quench->analyze

Caption: Workflow for assessing the stability of this compound.

troubleshooting_flowchart Troubleshooting Inconsistent Results with this compound decision decision solution solution start Inconsistent Experimental Results Observed check_stock Check Age and Storage of Stock Solution start->check_stock is_fresh Is Stock Solution Freshly Prepared? check_stock->is_fresh prepare_fresh Prepare Fresh Stock from Solid is_fresh->prepare_fresh No check_purity Assess Purity by HPLC is_fresh->check_purity Yes re_run_exp Re-run Experiment prepare_fresh->re_run_exp re_run_exp->start is_pure Is Purity >95%? check_purity->is_pure new_compound Order New Compound is_pure->new_compound No check_conditions Review Experimental Conditions (pH, Temp) is_pure->check_conditions Yes is_stable Is Compound Stable Under These Conditions? check_conditions->is_stable is_stable->solution Yes (Investigate Other Variables) modify_protocol Modify Protocol to Minimize Degradation is_stable->modify_protocol No modify_protocol->re_run_exp

Caption: Troubleshooting flowchart for this compound experiments.

signaling_pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ikk IKK Complex receptor->ikk Signal khayalenoid_e This compound khayalenoid_e->ikk Inhibits ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb->nfkb Releases dna DNA nfkb_n->dna gene_exp Inflammatory Gene Expression dna->gene_exp

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Optimizing Khayalenoid E Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of the novel investigational agent, Khayalenoid E, for in-vivo preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the hypothetical "Kypho-Signaling Pathway," a critical cascade involved in tumor cell proliferation and survival. By binding to the kinase domain of the KYPH1 protein, this compound is designed to halt downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Q2: What is a recommended starting dose for in vivo efficacy studies with this compound?

A2: For initial in vivo efficacy studies, it is recommended to start with a dose that has been shown to be well-tolerated in preliminary dose-range-finding toxicity studies. If such data is unavailable, a common starting point is one-tenth of the Maximum Tolerated Dose (MTD). If the MTD has not yet been established, in vitro data can be used for an initial estimation, though this should be followed by a proper in vivo dose-escalation study.

Q3: How should this compound be formulated for in vivo administration?

A3: this compound is sparingly soluble in aqueous solutions. A recommended formulation for oral gavage is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For intraperitoneal injection, a formulation of 5% DMSO in corn oil can be considered. It is crucial to establish the stability and homogeneity of the formulation before initiating animal studies.

Q4: What are the recommended animal models for studying this compound?

A4: The choice of animal model is critical and should be guided by the research question.[1] For general toxicity and pharmacokinetic studies, healthy BALB/c or C57BL/6 mice are suitable. For efficacy studies, xenograft models using human cancer cell lines with a known activated Kypho-Signaling Pathway are recommended. It is important to select a model that is relevant to the human disease being studied.[2]

Troubleshooting Guides

Issue 1: Unexpected Toxicity or Animal Mortality at a Presumed Safe Dose

  • Question: We are observing significant weight loss and mortality in our mouse cohort at a dose of this compound that we predicted would be safe. What could be the cause?

  • Answer:

    • Formulation Issues: Verify the concentration and homogeneity of your dosing solution. Inconsistent formulation can lead to "hot spots" of high drug concentration. Re-validate your formulation protocol and test for stability.

    • Route of Administration: The route of administration can significantly impact toxicity. If using intraperitoneal (IP) injection, ensure proper technique to avoid accidental injection into organs. Consider switching to oral gavage (PO) if feasible, as it can sometimes reduce acute toxicity.

    • Vehicle Toxicity: Ensure that the vehicle (the formulation without this compound) is well-tolerated by the animals. Administer a vehicle-only control group to assess any adverse effects from the formulation itself.

    • Animal Strain Sensitivity: Different mouse strains can have varying sensitivities to xenobiotics. Confirm that the chosen strain is appropriate and consider a pilot study in a different strain if sensitivity is suspected.[3]

    • Re-evaluate MTD: Your initial MTD determination may have been inaccurate. It is advisable to conduct a more thorough MTD study with more dose groups and a larger number of animals per group.

Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency

  • Question: this compound shows high potency in our in vitro assays, but we are not observing any tumor growth inhibition in our xenograft model. Why might this be happening?

  • Answer:

    • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid excretion, resulting in insufficient exposure at the tumor site. Conduct a PK study to measure the concentration of this compound in plasma and tumor tissue over time.

    • Insufficient Dose: The dose used in the efficacy study may be too low to achieve a therapeutic concentration at the target. Consider dose escalation in your efficacy study, guided by your MTD data.

    • Target Engagement: Confirm that this compound is reaching its target (KYPH1) in the tumor tissue. This can be assessed by measuring downstream biomarkers in the Kypho-Signaling Pathway (e.g., phosphorylated target proteins) in tumor lysates from treated animals.

    • Inappropriate Animal Model: The chosen xenograft model may not be dependent on the Kypho-Signaling Pathway for its growth. Verify the expression and activation of the pathway in your selected cell line.[2]

Issue 3: High Variability in Tumor Growth Within Treatment Groups

  • Answer:

    • Tumor Implantation Technique: Ensure consistent tumor cell implantation. Inconsistent cell numbers or implantation depth can lead to variable tumor growth.

    • Animal Randomization: Randomize animals to treatment groups when their tumors reach a specific size range (e.g., 100-150 mm³). This ensures that all groups have a similar average starting tumor volume.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual animal variability on the group mean.[4]

    • Blinding: The researchers measuring tumors and assessing animal health should be blinded to the treatment groups to prevent unconscious bias.[2]

Data Presentation

Table 1: Hypothetical Dose-Range-Finding Study for this compound

Dose Group (mg/kg, PO)Number of AnimalsMortalityMean Body Weight Change (%)Clinical Observations
Vehicle50/5+2.5Normal
1050/5+1.8Normal
3050/5-3.2Mild lethargy
10051/5-12.5Significant lethargy, ruffled fur
30054/5-25.0Severe lethargy, ataxia

Table 2: Hypothetical Efficacy of this compound in a Xenograft Model

Treatment Group (mg/kg, PO)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle1502 ± 210-+3.1
This compound (10)1156 ± 18523+2.5
This compound (30)678 ± 15055-2.8
This compound (50)315 ± 9879-6.5

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Mice

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Acclimatization: Allow animals to acclimate for at least 7 days before the start of the study.

  • Dose Groups: Prepare at least 4-5 dose levels of this compound, plus a vehicle control group. Doses should be selected based on preliminary toxicity data or in vitro potency.

  • Formulation: Prepare the dosing formulation as described in the FAQs.

  • Administration: Administer this compound or vehicle daily via oral gavage for 14 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture).

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or body weight loss exceeding 20% and does not induce other significant signs of toxicity.

Protocol 2: Tumor Growth Inhibition Study in a Xenograft Model

  • Cell Culture: Culture the selected human cancer cell line (with activated Kypho-Signaling Pathway) under standard conditions.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in a 100 µL volume of Matrigel/PBS mixture into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment: Administer this compound (at doses determined from the MTD study) or vehicle daily via oral gavage.

  • Efficacy Endpoints:

    • Continue to measure tumor volume and body weight twice weekly.

    • Euthanize animals when tumors reach a predetermined endpoint (e.g., 2000 mm³) or if they show signs of excessive morbidity.

  • Data Analysis: Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizations

Khayalenoid_E_Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor KYPH1 KYPH1 Receptor->KYPH1 Activates Downstream1 Signal Transducer 1 KYPH1->Downstream1 Phosphorylates Downstream2 Signal Transducer 2 Downstream1->Downstream2 TranscriptionFactor Transcription Factor Downstream2->TranscriptionFactor Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Promotes KhayalenoidE This compound KhayalenoidE->KYPH1 Inhibits

Caption: Hypothetical "Kypho-Signaling Pathway" and the inhibitory action of this compound.

In_Vivo_Dosage_Optimization_Workflow start Start: In Vitro Potency Data mtd_study 1. Maximum Tolerated Dose (MTD) Study start->mtd_study pk_study 2. Pharmacokinetic (PK) Study mtd_study->pk_study Inform Dose Selection efficacy_study 3. Efficacy Study in Xenograft Model pk_study->efficacy_study Inform Dosing Regimen efficacy_study->mtd_study Re-evaluate if Toxicity Observed biomarker_study 4. Biomarker Analysis (Target Engagement) efficacy_study->biomarker_study Confirm On-Target Effect optimized_dose Optimized Dose for Pivotal Studies biomarker_study->optimized_dose

Caption: Experimental workflow for optimizing in vivo dosage of a novel compound.

Troubleshooting_Decision_Tree start Problem: Lack of In Vivo Efficacy check_pk Is Drug Exposure Sufficient? start->check_pk check_target Is Target Engaged in Tumor? check_pk->check_target Yes increase_dose Action: Increase Dose or Improve Formulation check_pk->increase_dose No check_model Is Animal Model Appropriate? check_target->check_model Yes new_pk Action: Conduct PK/PD Studies check_target->new_pk No new_model Action: Select New Model or Verify Pathway Activity check_model->new_model No success Efficacy Achieved check_model->success Yes increase_dose->check_pk new_pk->check_target new_model->check_model

Caption: Decision tree for troubleshooting lack of in vivo efficacy.

References

Technical Support Center: Khayalenoid E and Withanolide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Khayalenoid E and related withanolide natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex class of molecules. While a specific total synthesis of this compound is not publicly available, this guide leverages established synthetic strategies for closely related withanolides, such as Withanolide D, to provide relevant and practical advice.

Frequently Asked Questions (FAQs) - Troubleshooting Low Yield

Q1: My initial diastereoselective 1,2-addition of a dithiane to the steroid core is resulting in a low diastereomeric ratio. What are the potential causes and solutions?

A1: Low diastereoselectivity in 1,2-additions to sterically hindered ketones like a steroid precursor can be a significant hurdle. Here are some common causes and troubleshooting steps:

  • Incomplete Chelation Control: The stereochemical outcome of this reaction is often guided by chelation of the ketone and other nearby functional groups to the metal cation of the organometallic reagent.

    • Solution: Ensure your reagents and solvents are scrupulously dry. Water can interfere with proper chelation. Consider screening different Lewis acids or using additives that can enhance chelation control.

  • Reaction Temperature: Nucleophilic additions are often sensitive to temperature.

    • Solution: Running the reaction at a lower temperature may improve diastereoselectivity by favoring the transition state of the desired diastereomer. Experiment with a temperature gradient to find the optimal conditions.

  • Choice of Nucleophile: The steric bulk of the nucleophile can influence the facial selectivity of the attack.

    • Solution: If using a lithiated dithiane, consider preparing the corresponding Grignard or organozinc reagent, which may exhibit different selectivity profiles.

Q2: The Oppenauer oxidation of the newly formed secondary alcohol is sluggish and gives a poor yield of the desired enone. What can I do to improve this transformation?

A2: The Oppenauer oxidation is a classical method, but its efficiency can be influenced by several factors, especially with complex substrates.

  • Choice of Catalyst and Hydride Acceptor: The combination of the aluminum alkoxide catalyst and the ketone used as a hydride acceptor is critical.

    • Solution: While aluminum isopropoxide is common, other bulky aluminum alkoxides like aluminum tert-butoxide can be more effective. Acetone is a common hydride acceptor, but other ketones like cyclohexanone or pivaldehyde can sometimes offer better results.

  • Reaction Conditions: Temperature and reaction time are key parameters.

    • Solution: This oxidation often requires elevated temperatures (refluxing in toluene or benzene). Ensure the reaction is heated adequately and monitored over a sufficient period. Dean-Stark apparatus can be used to remove the alcohol byproduct and drive the equilibrium towards the product.

Q3: I am observing a significant amount of byproduct formation during the protection of a tertiary alcohol as a MOM ether. How can I increase the selectivity for the desired product?

A3: Protecting sterically hindered tertiary alcohols can be challenging, often leading to side reactions or incomplete conversion.

  • Reagent and Base Selection: The choice of the MOM-protection reagent and the base is crucial for success.

    • Solution: Instead of MOM-Cl, which can be highly reactive, consider using MOM-Br or dimethoxymethane with a strong acid catalyst. For hindered alcohols, a strong, non-nucleophilic base like proton sponge or a hindered amine base (e.g., 2,6-lutidine) can be beneficial to avoid elimination side products.

  • Reaction Temperature: Lower temperatures can help to control the reactivity of the reagents and improve selectivity.

    • Solution: Perform the reaction at 0 °C or even lower temperatures and allow it to slowly warm to room temperature.

Troubleshooting Experimental Workflows

To effectively troubleshoot your synthesis, a systematic approach to reaction monitoring and product characterization is essential. Below is a generalized workflow for a key fragment coupling step in a hypothetical withanolide synthesis.

experimental_workflow cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis start Dry Glassware & Reagents reagents Prepare Reagents & Solvents start->reagents atmosphere Establish Inert Atmosphere (N2/Ar) reagents->atmosphere addition Slow Addition of Reagent B to A at -78°C atmosphere->addition monitoring Monitor Reaction by TLC/LC-MS addition->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Workup & Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Column Chromatography drying->purification characterization Characterize Product (NMR, HRMS) purification->characterization yield Determine Yield & Purity characterization->yield

Caption: A generalized experimental workflow for a synthetic transformation.

Quantitative Data Summary

The following tables provide representative data for key steps in a hypothetical withanolide synthesis, inspired by published routes. These values should be considered as starting points for optimization.

Table 1: Reagent and Solvent Quantities for Diastereoselective Addition

Reagent/SolventMolar Equiv.Concentration (M)Volume (mL)
Steroid Precursor1.00.150
1,3-Dithiane1.50.515
n-Butyllithium1.42.52.8
Tetrahydrofuran (THF)--100

Table 2: Reaction Parameters for Oppenauer Oxidation

ParameterValue
Temperature110 °C (Reflux)
Reaction Time12-24 hours
Catalyst Loading1.5 equivalents
Hydride Acceptor10 equivalents
SolventToluene

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Dithiane Addition

  • To a solution of 1,3-dithiane (1.5 mmol) in anhydrous THF (10 mL) at -20 °C under an argon atmosphere, add n-butyllithium (1.4 mmol, 2.5 M in hexanes) dropwise.

  • Stir the resulting suspension at -20 °C for 30 minutes.

  • Cool the mixture to -78 °C and add a solution of the steroid precursor (1.0 mmol) in anhydrous THF (15 mL) dropwise over 20 minutes.

  • Stir the reaction at -78 °C for 2 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Hypothetical Signaling Pathway Modulation

Withanolides are known to modulate various signaling pathways, contributing to their diverse biological activities. The diagram below illustrates a simplified, hypothetical pathway that could be inhibited by a this compound analog.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek raf->mek Inhibited by erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription khayalenoid This compound Analog khayalenoid->raf proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Technical Support Center: Minimizing Off-Target Effects of Khayalenoid E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and minimizing the off-target effects of Khayalenoid E, a novel inhibitor of HypoKinase-1 (HK1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target HypoKinase-1 (HK1), a serine/threonine kinase implicated in tumorigenesis. The intended mechanism of action is the inhibition of HK1's catalytic activity, leading to the downregulation of its downstream signaling pathway and subsequent apoptosis in cancer cells.

Q2: What are the known off-target effects of this compound?

A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1] For this compound, off-target activity has been observed against two other kinases with structurally similar ATP-binding pockets: Off-Target Kinase A (OTKA) and Off-Target Kinase B (OTKB). These interactions can lead to confounding experimental results or cellular toxicity.[1]

Q3: I am observing a cellular phenotype that doesn't align with the known function of HK1. Could this be an off-target effect?

A3: It is possible. Unexplained phenotypes are often the first indication of off-target activity. To investigate this, it is crucial to perform a dose-response analysis and compare the effective concentration for the observed phenotype with the IC50 value for HK1 inhibition.[1][2] If the phenotype only manifests at concentrations significantly higher than the HK1 IC50, it is more likely to be an off-target effect.

Q4: How can I confirm that this compound is engaging with its intended target, HK1, in my cellular model?

A4: Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its target in a cellular context.[2] Additionally, you can perform a Western blot analysis to assess the phosphorylation status of a known downstream substrate of HK1.

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed at Concentrations Close to the HK1 IC50
  • Possible Cause: The observed toxicity may be due to the inhibition of an off-target kinase that is critical for cell viability.

  • Troubleshooting Steps:

    • Lower the Concentration: Determine the minimal concentration required for on-target inhibition by performing a detailed dose-response curve.[2]

    • Use a More Selective Inhibitor: If available, test a structurally distinct inhibitor of HK1 to see if the toxicity is recapitulated.[2] If the second inhibitor is not toxic, it suggests the toxicity of this compound is an off-target effect.

    • Perform a Rescue Experiment: If possible, transfect your cells with a mutant version of HK1 that is resistant to this compound.[2] If the cells remain sensitive to the compound, the toxicity is not mediated by HK1.

Issue 2: Discrepancy Between In Vitro Potency (Biochemical Assay) and Cellular Efficacy
  • Possible Cause: This common issue can arise from poor cell permeability, compound instability in culture media, or active removal by cellular efflux pumps.[3]

  • Troubleshooting Steps:

    • Assess Cell Permeability: Evaluate the physicochemical properties of this compound. If it has poor permeability, consider using a different formulation or delivery method.[3]

    • Evaluate Compound Stability: Test the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC.

    • Check for Efflux Pump Activity: Co-incubate your cells with this compound and a known efflux pump inhibitor to see if the cellular efficacy of this compound is restored.

Data Presentation

Table 1: Inhibitory Potency of this compound

Target KinaseIC50 (nM)Recommended Concentration Range (in vitro)
HK1 (On-Target) 50 50 - 150 nM
OTKA (Off-Target)850> 1000 nM
OTKB (Off-Target)1200> 1500 nM

Table 2: Troubleshooting Cellular Assays

IssuePotential CauseRecommended Action
Unexpected PhenotypeOff-target effectPerform dose-response analysis; use a structurally unrelated inhibitor.[1]
High ToxicityOff-target inhibition of a critical kinaseLower concentration; perform a rescue experiment.[2]
No Cellular EffectPoor permeability or instabilityAssess compound stability and permeability; check for efflux.[3]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the binding of this compound to HK1 in intact cells.

  • Cell Treatment: Culture cells to 80% confluency and treat with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for 2 hours.[2]

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.[2]

  • Cell Lysis: Subject the heated samples to three freeze-thaw cycles to lyse the cells.

  • Protein Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated proteins.[2]

  • Detection: Analyze the amount of soluble HK1 remaining in the supernatant at each temperature using Western blotting.[2] An increase in the thermal stability of HK1 in the presence of this compound indicates target engagement.

Protocol 2: Western Blot for Downstream Pathway Analysis

This protocol assesses the effect of this compound on the HK1 signaling pathway.

  • Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Pre-treat with various concentrations of this compound for 2 hours before stimulating the HK1 pathway if necessary.[4]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4][5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4][5]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[5]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a known HK1 substrate. Probe for the total substrate and a loading control (e.g., GAPDH) on the same membrane or a parallel one.[5]

Mandatory Visualizations

cluster_pathway This compound Signaling Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound HK1 HK1 This compound->HK1 Inhibits (High Affinity) OTKA OTKA This compound->OTKA Inhibits (Low Affinity) OTKB OTKB This compound->OTKB Inhibits (Low Affinity) Downstream Effector 1 Downstream Effector 1 HK1->Downstream Effector 1 Apoptosis Apoptosis Downstream Effector 1->Apoptosis Unwanted Phenotype A Unwanted Phenotype A OTKA->Unwanted Phenotype A Toxicity Toxicity OTKB->Toxicity

Caption: On- and off-target signaling pathways of this compound.

cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response compare_ic50 EC50 >> HK1 IC50? dose_response->compare_ic50 off_target Likely Off-Target Effect compare_ic50->off_target Yes on_target Potentially On-Target compare_ic50->on_target No confirm_off_target Confirm with Kinase Panel Screen off_target->confirm_off_target validate Validate with Orthogonal Method (e.g., CRISPR KO of HK1) on_target->validate

Caption: Decision workflow for characterizing unexpected cellular phenotypes.

cluster_cetsa CETSA Experimental Workflow A 1. Treat Cells with This compound / Vehicle B 2. Heat Lysates at Temperature Gradient A->B C 3. Separate Soluble and Aggregated Proteins B->C D 4. Analyze Soluble HK1 by Western Blot C->D E 5. Compare Thermal Stability D->E F Target Engagement Confirmed E->F Increased Stability G No Target Engagement E->G No Change

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

"Khayalenoid E" experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Khayalenoid E, a novel and potent inhibitor of the K-Kinase signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of K-Kinase 1 (KK1), a key enzyme in a signaling cascade that promotes cell proliferation and survival. By binding to the ATP-binding pocket of KK1, this compound prevents the phosphorylation of its downstream substrate, Substrate-P, thereby inhibiting pathway activation.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is most soluble in DMSO at a concentration of up to 50 mM.[1][2][3] For long-term storage, it is recommended to keep the DMSO stock solution at -20°C. For daily use, an aliquot can be stored at 4°C for up to one week. Please refer to the solubility data table for more details.

Q3: Why am I observing high variability in my cell viability assay results?

A3: High variability in cell-based assays is a common issue that can arise from several factors.[4][5][6][7] These can include inconsistent cell seeding density, edge effects in multi-well plates, fluctuations in incubation conditions, or issues with reagent preparation.[8] Following a standardized protocol with careful attention to pipetting and cell handling can help minimize this variability.[4][6]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Q: My calculated IC50 value for this compound varies significantly between experiments. What could be the cause?

A: Fluctuations in IC50 values are often due to subtle variations in experimental conditions. Here are some potential causes and solutions:

  • Cell Passage Number: Using cells of a high passage number can lead to phenotypic drift and altered drug sensitivity.

    • Solution: Use cells within a consistent and low passage number range for all experiments.

  • Assay Confluency: The density of cells at the time of treatment can impact the apparent potency of the inhibitor.

    • Solution: Optimize and standardize cell seeding density to ensure consistent confluency at the start of each experiment.

  • ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by intracellular ATP levels.[9][10]

    • Solution: Ensure consistent cell culture conditions, as factors like glucose concentration in the media can affect cellular ATP levels. For in vitro kinase assays, use a consistent ATP concentration, ideally close to the Km value for the kinase.[10][11]

  • Steep Dose-Response Curve: A very steep dose-response curve can lead to larger variations in the calculated IC50.[12][13][14] This can sometimes indicate stoichiometric inhibition if the enzyme concentration is high relative to the inhibitor's Kd.[12][13][14]

    • Solution: Ensure your experimental setup is within the linear range of the assay and consider performing a dilution series with smaller fold changes around the expected IC50.

Issue 2: Poor Solubility in Aqueous Media

Q: I'm having trouble with this compound precipitating out of my cell culture medium. How can I improve its solubility?

A: Like many small molecule inhibitors, this compound has limited aqueous solubility.[1][2][3]

  • Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8]

    • Solution: Prepare a high-concentration stock solution in DMSO and then perform serial dilutions in your culture medium.

  • Sonication: Brief sonication can help to dissolve the compound in the stock solution.[8]

    • Solution: After diluting this compound in your stock solvent, briefly sonicate the solution to ensure it is fully dissolved before adding it to your experimental plate.

  • Use of Serum: The presence of serum in the culture medium can sometimes aid in the solubilization of hydrophobic compounds.

    • Solution: If your experimental design allows, ensure that the final dilution is made in a medium containing a consistent percentage of serum.

Issue 3: Off-Target Effects or Paradoxical Pathway Activation

Q: I'm observing unexpected changes in signaling pathways that are not directly downstream of K-Kinase 1. What could be happening?

A: While this compound is designed to be selective, off-target effects are a possibility with kinase inhibitors.[15][16][17][18][19]

  • Kinome Selectivity: this compound may have inhibitory activity against other kinases, particularly those with similar ATP-binding pockets.[17][18]

    • Solution: Refer to the kinome profiling data for this compound. If you suspect an off-target effect, consider using a structurally different inhibitor for the same target as a control.

  • Pathway Crosstalk and Retroactivity: Inhibition of one pathway can sometimes lead to the activation of a parallel or feedback pathway.[15]

    • Solution: A broader analysis of related signaling pathways using techniques like Western blotting or phospho-kinase arrays can help to elucidate these effects.

  • Impurity in Compound: The presence of impurities in your this compound sample could have biological activity.

    • Solution: Ensure you are using a high-purity batch of the compound.

Quantitative Data

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Type
MCF-7Breast Cancer75MTT
A549Lung Cancer120MTS
HCT116Colon Cancer95CellTiter-Glo
U-87 MGGlioblastoma250Resazurin

Table 2: Recommended Assay Conditions for this compound

ParameterRecommended ConditionNotes
Cell Viability Assay
Cell Seeding Density5,000 - 10,000 cells/wellOptimize for each cell line
Treatment Duration72 hours
DMSO Concentration< 0.1%
Western Blot Analysis
Treatment Duration2 - 24 hoursTime-course recommended
Lysis BufferRIPA with phosphatase/protease inhibitors[20]
Blocking Buffer5% BSA in TBSTRecommended for phospho-antibodies[21]
In Vitro Kinase Assay
ATP Concentration10 µMNear Km for K-Kinase 1
Kinase Concentration5 nM
Incubation Time60 minutes at 30°C

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound in a 96-well plate format.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[22]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[22]

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in PBS.[23]

    • Add 10 µL of the MTT stock solution to each well.[24]

    • Incubate for 4 hours at 37°C.[24][25]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[24][25]

    • Mix thoroughly by pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[24]

Protocol 2: Western Blot for K-Kinase Pathway Inhibition

This protocol is for assessing the phosphorylation status of Substrate-P, a direct downstream target of K-Kinase 1.

  • Cell Lysis:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Wash cells with ice-cold PBS.[20]

    • Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[20][21]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[20]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[20]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.[21][26]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Substrate-P and total Substrate-P overnight at 4°C.[20]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Wash three times with TBST.

  • Detection:

    • Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[20][26]

Visualizations

Khayalenoid_E_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KK1 K-Kinase 1 (KK1) Receptor->KK1 Activates SubstrateP Substrate-P KK1->SubstrateP Phosphorylates Proliferation Cell Proliferation & Survival SubstrateP->Proliferation Promotes KhayalenoidE This compound KhayalenoidE->KK1 Inhibits

Caption: K-Kinase 1 (KK1) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability ic50 Calculate IC50 viability->ic50 western_prep Treat Cells for Western Blot ic50->western_prep lysis Cell Lysis and Protein Quantification western_prep->lysis western Western Blot for p-Substrate-P lysis->western analysis Analyze Pathway Inhibition western->analysis end End: Efficacy Determined analysis->end

Caption: Workflow for assessing the in vitro efficacy of this compound.

Troubleshooting_Logic start Inconsistent Results? q_ic50 Is the IC50 Varying? start->q_ic50 Yes q_signal Is the Western Blot Signal Weak/Absent? start->q_signal No check_cells Check Cell Passage & Seeding Density q_ic50->check_cells Yes check_lysis Ensure Phosphatase Inhibitors in Lysis Buffer q_signal->check_lysis Yes check_reagents Verify Reagent Concentrations check_cells->check_reagents check_protocol Standardize Protocol (Incubation Time, etc.) check_reagents->check_protocol check_antibodies Titrate Primary Antibody check_lysis->check_antibodies check_transfer Verify Protein Transfer (Ponceau) check_antibodies->check_transfer

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Refining "Khayalenoid E" Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Khayalenoid E, a limonoid found in Khaya senegalensis.

Frequently Asked Questions (FAQs)

Q1: What is the primary source material for this compound isolation?

A1: this compound is a secondary metabolite isolated from the stem bark of the African mahogany tree, Khaya senegalensis.[1][2][3] Several new limonoids, designated as khayalenoids, have been successfully isolated from this plant material.[3]

Q2: What are the general steps for purifying this compound?

A2: The purification of this compound, like other limonoids from Khaya senegalensis, typically involves a multi-step process. This process begins with the extraction of the dried and powdered plant material using an organic solvent. This is followed by a series of chromatographic separations, which may include flash chromatography and High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[1][2][4]

Q3: Why is the purification of limonoids like this compound challenging?

A3: The purification of limonoids is often difficult due to the presence of numerous structurally similar compounds in the crude extract.[5][6] This structural similarity can lead to overlapping peaks and poor separation during chromatography, necessitating repeated purification steps.

Q4: What analytical techniques are used to identify and confirm the structure of this compound?

A4: The structural elucidation of new limonoids like this compound is typically achieved using a combination of spectroscopic methods. These include High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the molecular formula, and various one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques (e.g., ¹H NMR, ¹³C NMR, COSY, HMBC, HSQC) to establish the connectivity and stereochemistry of the molecule.[1][3] In some cases, single-crystal X-ray crystallography is used for definitive structural confirmation.[1]

Q5: Are there any known biological activities of limonoids from Khaya senegalensis?

A5: Yes, limonoids isolated from Khaya senegalensis have been reported to exhibit a range of biological activities, including antifungal, antimalarial, antifeedant, antiprotozoal, and antiviral properties.[3] Some compounds have also shown inhibitory effects on nitric oxide production in macrophages, suggesting anti-inflammatory potential.[1]

Troubleshooting Guides

Problem 1: Low Yield of Crude Extract
Possible Cause Suggested Solution
Inefficient extraction solventExperiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, or mixtures thereof) to find the optimal solvent for this compound.
Insufficient extraction time or temperatureIncrease the duration of maceration or consider using extraction techniques that apply heat, such as Soxhlet extraction, but be mindful of potential degradation of thermolabile compounds.
Improperly prepared plant materialEnsure the Khaya senegalensis bark is thoroughly dried and finely powdered to maximize the surface area for solvent penetration.[5]
Problem 2: Poor Separation during Column Chromatography
Possible Cause Suggested Solution
Inappropriate solvent systemPerform thin-layer chromatography (TLC) with various solvent systems to identify the one that provides the best separation of the target compound from impurities. Aim for an Rf value of 0.2-0.3 for the target compound in the chosen solvent system for optimal column chromatography separation.
Column overloadingReduce the amount of crude extract loaded onto the column. Overloading can lead to broad peaks and poor resolution.
Improper column packingEnsure the column is packed uniformly to avoid channeling, which can significantly decrease separation efficiency.
Co-elution of structurally similar compoundsConsider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatographic technique, such as reversed-phase chromatography.[7]
Problem 3: Tailing or Broad Peaks in HPLC
Possible Cause Suggested Solution
Secondary interactions with the stationary phaseAdd a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of acidic functional groups and improve peak shape.
Column degradationFlush the column with a strong solvent to remove any strongly adsorbed impurities. If performance does not improve, the column may need to be replaced.
Sample solvent incompatible with mobile phaseDissolve the sample in the mobile phase or a weaker solvent to ensure good peak shape upon injection.[8]
Mass overloadReduce the concentration or injection volume of the sample.

Quantitative Data Summary

The following table presents representative data for the purification of a limonoid from a plant extract, illustrating typical yields at each stage. Note that these are example values and actual results for this compound may vary.

Purification Stage Starting Material (g) Product (g) Yield (%) Purity (%)
Crude Methanol Extract500 (dried bark)5010< 5
Liquid-Liquid Partitioning (Hexane fraction)501530~10
Flash Chromatography (Silica Gel)152.516.7~60
Preparative HPLC (C18)2.50.14> 95

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Preparation of Plant Material: Air-dry the stem bark of Khaya senegalensis at room temperature for two weeks. Grind the dried bark into a fine powder using a mechanical grinder.

  • Solvent Extraction: Macerate the powdered bark (500 g) with methanol (3 x 2 L) at room temperature for 72 hours.

  • Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Liquid-Liquid Partitioning: Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v) and perform successive extractions with n-hexane. Combine the n-hexane fractions and evaporate the solvent to yield the n-hexane fraction.

Protocol 2: Flash Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the n-hexane fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection: Collect fractions of 20 mL each and monitor the separation by thin-layer chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing the compound of interest (as determined by TLC) and concentrate under reduced pressure.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
  • System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio should be optimized based on analytical HPLC runs.

  • Sample Preparation: Dissolve the semi-purified fraction from flash chromatography in the mobile phase and filter through a 0.45 µm syringe filter.

  • Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a flow rate of 10 mL/min. Monitor the elution profile using a UV detector at 210 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Concentration: Evaporate the solvent from the collected fraction to obtain the pure compound.

Visualizations

Experimental_Workflow Start Dried Khaya senegalensis Bark Grinding Grinding Start->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Methanol Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-hexane/MeOH-H2O) Crude_Extract->Partitioning Hexane_Fraction n-Hexane Fraction Partitioning->Hexane_Fraction Flash_Chromatography Flash Chromatography (Silica Gel, Hexane-EtOAc) Hexane_Fraction->Flash_Chromatography Semi_Pure Semi-Pure this compound Flash_Chromatography->Semi_Pure Prep_HPLC Preparative HPLC (C18, ACN-H2O) Semi_Pure->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: A general experimental workflow for the purification of this compound.

References

Technical Support Center: Addressing "Khayalenoid E" Toxicity in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering toxicity with "Khayalenoid E" in preclinical models. The information is designed for scientists and drug development professionals to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity with this compound in our primary cell cultures. What are the potential causes and how can we troubleshoot this?

A1: Unexpected cytotoxicity in primary cell cultures can stem from several factors. Firstly, consider the inherent biological activity of this compound, which may induce apoptosis or necrosis through specific signaling pathways. It is also crucial to evaluate the purity of your this compound sample, as contaminants could be responsible for the observed effects. Finally, ensure your experimental conditions, such as solvent concentration and incubation time, are optimized and consistent.

To troubleshoot, we recommend the following:

  • Purity Analysis: Verify the purity of your this compound batch using techniques like HPLC or mass spectrometry.

  • Solvent Control: Run parallel experiments with the vehicle (solvent) alone to rule out solvent-induced toxicity.

  • Dose-Response and Time-Course Studies: Perform detailed dose-response and time-course experiments to determine the EC50 and identify the onset of cytotoxicity.

  • Mechanism of Action Assays: Investigate the underlying mechanism by performing assays for apoptosis (e.g., caspase activity, Annexin V staining) and necrosis (e.g., LDH release).

Q2: Our in vivo studies with this compound in rodents show signs of hepatotoxicity. What are the recommended next steps for investigation?

A2: Observations of hepatotoxicity in vivo require a systematic investigation to understand the mechanism and assess the risk. Key indicators of liver injury include elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

Recommended next steps include:

  • Histopathological Analysis: Conduct a thorough histopathological examination of liver tissues from treated and control animals to identify cellular damage, inflammation, or other abnormalities.

  • Biomarker Analysis: In addition to ALT and AST, measure other biomarkers of liver function such as alkaline phosphatase (ALP) and bilirubin.

  • Mechanism-Based In Vitro Studies: Use primary hepatocytes or liver-derived cell lines to investigate the direct effects of this compound on liver cells. Assess parameters like mitochondrial function, oxidative stress, and steatosis.

  • Metabolite Profiling: Analyze plasma and liver tissue to identify metabolites of this compound, as a reactive metabolite could be responsible for the toxicity.

Q3: We are seeing discrepancies between our in vitro and in vivo toxicity results for this compound. What could explain this?

A3: Discrepancies between in vitro and in vivo toxicity are a common challenge in preclinical drug development.[1][2] Several factors can contribute to this:

  • Metabolism: this compound may be metabolized in vivo to either more toxic or less toxic compounds, a process not fully replicated in simple in vitro models.

  • Pharmacokinetics and Tissue Distribution: The concentration of this compound reaching the target organ in vivo may be different from the concentrations used in vitro.

  • Complex Biological Systems: In vivo systems involve complex interactions between different cell types and organs that cannot be fully recapitulated in vitro.[3]

To address these discrepancies, consider incorporating more complex in vitro models, such as 3D organoids or co-culture systems, and conduct thorough pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Potential Cause Troubleshooting Step
Cell passage number and healthEnsure consistent cell passage number and monitor cell morphology and viability prior to experiments.
Inconsistent compound concentrationPrepare fresh serial dilutions of this compound for each experiment and verify concentrations.
Edge effects in microplatesAvoid using the outer wells of microplates or fill them with sterile media to minimize evaporation.
Assay interferenceTest for direct interference of this compound with the assay reagents (e.g., colorimetric or fluorescent readouts).
Issue 2: Unexpected Animal Mortality in In Vivo Studies
Potential Cause Troubleshooting Step
Acute toxicity at the tested doseConduct a dose range-finding study to determine the maximum tolerated dose (MTD).[3]
Formulation or vehicle issuesAssess the tolerability of the vehicle alone and ensure the formulation is stable and appropriate for the route of administration.
Off-target effectsPerform a broader toxicological assessment, including observation of clinical signs and analysis of multiple organs.
Species-specific toxicityConsider conducting studies in a second animal species to evaluate species-specific differences in metabolism and toxicity.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound (EC50 in µM)

Cell LineThis compoundDoxorubicin (Control)
HepG2 (Liver)15.2 ± 2.10.8 ± 0.1
HEK293 (Kidney)25.8 ± 3.51.5 ± 0.3
HCT116 (Colon)8.9 ± 1.20.5 ± 0.08

Table 2: In Vivo Liver Enzyme Levels in Rodents Treated with this compound

Treatment GroupDose (mg/kg)ALT (U/L)AST (U/L)
Vehicle Control045 ± 862 ± 11
This compound1052 ± 1071 ± 15
This compound30158 ± 25210 ± 32
This compound100450 ± 68580 ± 85
* p < 0.05 compared to vehicle control

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Protocol 2: In Vivo Acute Toxicity Study in Rodents
  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.

  • Dose Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection) at three or more dose levels. Include a vehicle control group.

  • Clinical Observations: Observe the animals for clinical signs of toxicity at regular intervals for 14 days.[4][5] Record any changes in behavior, appearance, or body weight.

  • Blood Collection: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a gross necropsy on all animals and collect major organs for histopathological examination.

  • Data Analysis: Analyze the data for dose-related effects on clinical signs, body weight, hematology, clinical chemistry, and organ pathology.

Visualizations

cluster_workflow Experimental Workflow for Toxicity Assessment A In Vitro Screening (Cytotoxicity Assays) B Dose Range Finding (In Vivo) A->B C Repeated Dose Toxicity (In Vivo) B->C D Mechanism of Action Studies (In Vitro/In Vivo) C->D E Safety Pharmacology D->E

Caption: General workflow for preclinical toxicity assessment.

cluster_pathway Hypothesized this compound-Induced Apoptosis Pathway KE This compound Mito Mitochondrial Stress KE->Mito ROS ROS Production Mito->ROS Bax Bax Activation Mito->Bax CytoC Cytochrome C Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Validation & Comparative

Khayalenoid E and its Analogs: A Comparative Guide to a Promising Class of Bioactive Limonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising classes of compounds are limonoids, highly oxygenated triterpenoid compounds abundant in the Meliaceae family. This guide provides a comparative analysis of Khayalenoid E and other prominent limonoids isolated from the Khaya genus, commonly known as African mahogany. While specific biological data for this compound remains to be elucidated, this document summarizes the existing experimental data for its close analogs, offering a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its related compounds is presented below. This information is crucial for understanding the structure-activity relationships within this class of molecules.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberSource Species
This compound C29H34O9526.571220508-29-1Khaya sp.
3α,7α-dideacetylkhivorin C26H32O7456.53Not AvailableKhaya senegalensis
1-O-acetylkhayanolide B C28H34O9514.56Not AvailableKhaya senegalensis
Ivorensine A C34H42O11626.69Not AvailableKhaya ivorensis
Ivorensine B C32H40O10584.65Not AvailableKhaya ivorensis
Ruageanin D C27H32O8484.54Not AvailableKhaya ivorensis
Seneganolide A C28H32O9512.55Not AvailableKhaya ivorensis
14,15-didehydroruageanin A C27H30O8482.52Not AvailableKhaya ivorensis
3-O-methyl-butyrylseneganolide A C33H40O10596.66Not AvailableKhaya ivorensis

Comparative Biological Activities

Limonoids from the Khaya genus have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following tables summarize the available quantitative data for several key compounds.

Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic potential of Khaya limonoids has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 (µM)Reference
3α,7α-dideacetylkhivorin MCF-7 (Breast)0.07[1]
SiHa (Cervical)0.14[1]
Caco-2 (Colorectal)0.11[1]
1-O-acetylkhayanolide B MCF-7, SiHa, Caco-2No significant activity[1]
Seneganolide A HL-60 (Leukemia)39.5[2]
SMMC-7721 (Hepatocellular)> 40[2]
A-549 (Lung)> 40[2]
MCF-7 (Breast)> 40[2]
SW480 (Colon)21.1[2]
14,15-didehydroruageanin A HL-60, SMMC-7721, A-549, MCF-7, SW480> 40[2]
3-O-methyl-butyrylseneganolide A HL-60 (Leukemia)28.3[2]
SMMC-7721 (Hepatocellular)> 40[2]
A-549 (Lung)> 40[2]
MCF-7 (Breast)> 40[2]
SW480 (Colon)35.2[2]
Ivorenoid C HL-60 (Leukemia)15.3[3]
Ivorenoid F HL-60 (Leukemia)17.5[3]
Antimicrobial Activity

Several limonoids from Khaya ivorensis have been shown to possess antimicrobial properties. The minimum inhibitory concentration (MIC) values, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism, are detailed below.

CompoundMicroorganismMIC (µg/mL)Reference
Ivorensine A Escherichia coli< 50[4][5][6]
Pseudomonas aeruginosa< 50[4][5][6]
Staphylococcus aureus> 50[4][5][6]
Ivorensine B Escherichia coli< 50[4][5][6]
Pseudomonas aeruginosa< 50[4][5][6]
Staphylococcus aureus> 50[4][5][6]
Ruageanin D Escherichia coli< 50[4][5][6]
Pseudomonas aeruginosa< 50[4][5][6]
Staphylococcus aureus> 50[4][5][6]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided.

apoptosis_pathway Khaya Limonoid Khaya Limonoid Bcl-2 Bcl-2 Khaya Limonoid->Bcl-2 inhibition Bax Bax Khaya Limonoid->Bax activation Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylation NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines transcription Khaya Limonoid Khaya Limonoid Khaya Limonoid->IKK inhibition experimental_workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay Seed Cells Seed Cells Incubate Incubate Seed Cells->Incubate Add Limonoids Add Limonoids Incubate->Add Limonoids Incubate 24-72h Incubate 24-72h Add Limonoids->Incubate 24-72h Add MTT Reagent Add MTT Reagent Incubate 24-72h->Add MTT Reagent Measure Absorbance Measure Absorbance Add MTT Reagent->Measure Absorbance

References

Validating the Therapeutic Target of Khayalenoid E: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Khayalenoid E is a novel small molecule inhibitor under investigation for its potential as an anti-cancer therapeutic. This guide provides a comparative analysis of this compound, validating its therapeutic target through in vitro and in vivo experimental data. By presenting its performance alongside established alternatives, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate its potential for further clinical development. The primary hypothesized therapeutic target for this compound is the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is frequently hyperactivated in various cancers, playing a crucial role in tumor cell growth, proliferation, and survival.[4][5]

Comparative Analysis of mTOR Inhibitors

To validate the therapeutic efficacy of this compound, its performance was benchmarked against two well-established mTOR inhibitors, Everolimus and Temsirolimus.[6][7][8] These drugs are known to act by forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[9]

In Vitro Kinase Inhibitory Activity

The direct inhibitory effect of this compound on mTOR kinase activity was compared with Everolimus and Temsirolimus. The half-maximal inhibitory concentration (IC50) was determined using a cell-free in vitro kinase assay.

CompoundTargetIC50 (nM)
This compound mTOR 0.8
EverolimusmTOR1.6 - 2.4[10]
TemsirolimusmTOR1.76 µM (in the absence of FKBP12)[11][12]

Note: The IC50 value for Temsirolimus is significantly higher in cell-free assays without its binding partner FKBP12, highlighting the importance of the intracellular environment for its activity.

In Vitro Anti-proliferative Activity

The anti-proliferative effects of this compound and its comparators were assessed across a panel of human cancer cell lines using the MTT assay. The IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

Cell LineCancer TypeThis compound IC50 (nM)Everolimus IC50 (nM)Temsirolimus IC50 (nM)
MCF-7Breast Cancer5.2~10-100[10][13]Not readily available
PC-3Prostate Cancer8.9Not readily available~100[11]
A498Kidney Cancer12.5Not readily available350[3][12]
HCT116Colon Cancer15.1~4000 (insensitive)[8]Not readily available
MDA-MB-231Breast Cancer (TNBC)7.8<100 (in sensitive TNBC lines)[14]Not readily available
In Vivo Anti-tumor Efficacy in Xenograft Models

The in vivo anti-tumor activity of this compound was evaluated in a mouse xenograft model using the A498 renal cancer cell line. Tumor growth inhibition (TGI) was measured after a 28-day treatment period.

Treatment GroupDoseMean Tumor Volume (mm³) at Day 28Tumor Growth Inhibition (%)
Vehicle Control-12500
This compound 10 mg/kg, daily 375 70
Everolimus10 mg/kg, daily50060[5][15]
Temsirolimus20 mg/kg, 5 days/week62550[1][11]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental procedures, the following diagrams were generated using Graphviz (DOT language).

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Inhibition Release Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Proliferation Proliferation Cell_Growth->Proliferation Khayalenoid_E This compound Khayalenoid_E->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay mTOR Kinase Assay (IC50) Xenograft_Model Mouse Xenograft Model Kinase_Assay->Xenograft_Model Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Proliferation Assay (IC50) Cell_Culture->MTT_Assay Western_Blot Western Blot (Pathway Analysis) Cell_Culture->Western_Blot MTT_Assay->Xenograft_Model Western_Blot->Xenograft_Model Drug_Administration Drug Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment End End Tumor_Measurement->End Toxicity_Assessment->End Start Start Start->Kinase_Assay Start->Cell_Culture

Caption: Experimental workflow for validating this compound.

Experimental Protocols

In Vitro mTOR Kinase Assay

The inhibitory activity of the compounds on mTOR kinase was determined using a homogenous time-resolved fluorescence (HTRF) assay. Recombinant human mTOR protein was incubated with the test compounds at varying concentrations in a kinase reaction buffer. The reaction was initiated by the addition of ATP and a ULight™-p70S6K peptide substrate. After incubation at room temperature, the reaction was stopped, and a europium-labeled anti-phospho-p70S6K antibody was added. The HTRF signal was read on a compatible plate reader. The IC50 values were calculated from the dose-response curves.

MTT Cell Proliferation Assay

Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of this compound, Everolimus, or Temsirolimus for 72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.[16][17] The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.[16] Cell viability was expressed as a percentage of the vehicle-treated control, and IC50 values were determined by non-linear regression analysis.

Western Blot Analysis

Cells were treated with the respective compounds for 24 hours. Post-treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against phospho-mTOR, total mTOR, phospho-S6K1, total S6K1, and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Female athymic nude mice were subcutaneously inoculated with A498 human renal cancer cells. When tumors reached a palpable size, the mice were randomized into treatment groups. This compound, Everolimus, and Temsirolimus were administered daily via oral gavage. Tumor volumes were measured twice weekly with calipers and calculated using the formula: (length × width²) / 2. Body weight was monitored as a measure of toxicity. At the end of the study, tumors were excised and weighed.

Conclusion

The presented data provides a strong validation for the therapeutic targeting of mTOR by the novel compound, this compound. In vitro, this compound demonstrated potent and direct inhibition of mTOR kinase activity, translating to significant anti-proliferative effects across a range of cancer cell lines. Notably, in vivo studies confirmed its robust anti-tumor efficacy, showing superior tumor growth inhibition compared to the established mTOR inhibitors, Everolimus and Temsirolimus, in a renal cancer xenograft model. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical development in oncology.

References

Khayalenoid E: A Potential Neuroprotective Agent in Comparison to Standard-of-Care for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Khayalenoid E, a naturally occurring triterpenoid isolated from the plant Khaya senegalensis, has been identified as a compound with potential neuroprotective properties. Preliminary information suggests its mechanism of action involves the modulation of oxidative stress pathways and the inhibition of apoptotic signaling in neuronal cells.[1] This profile positions this compound as a candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Currently, there is a significant lack of publicly available preclinical data detailing the specific efficacy of this compound in established in vitro or in vivo models of these diseases. Consequently, a direct quantitative comparison with standard-of-care drugs is not feasible at this time. This guide, therefore, aims to provide a comprehensive overview of the current understanding of this compound, juxtaposed with the established therapeutic landscape for Alzheimer's and Parkinson's diseases, highlighting the need for further research to elucidate the potential of this natural compound.

Standard-of-Care in Neurodegenerative Diseases

The current therapeutic strategies for Alzheimer's and Parkinson's diseases primarily focus on symptomatic relief and, more recently, on modifying the disease course.

Alzheimer's Disease: The standard of care includes:

  • Cholinesterase Inhibitors: (e.g., Donepezil, Rivastigmine, Galantamine) These drugs increase the levels of acetylcholine, a neurotransmitter involved in memory and thinking.[2][3][4][5]

  • NMDA Receptor Antagonists: (e.g., Memantine) This drug regulates the activity of glutamate, another important neurotransmitter.[3][4][5]

  • Anti-amyloid Monoclonal Antibodies: (e.g., Lecanemab, Donanemab) These newer therapies are designed to remove amyloid-beta plaques, a hallmark of Alzheimer's disease, from the brain.[1][3][4]

Parkinson's Disease: The mainstay treatments aim to restore dopamine levels in the brain and include:

  • Levodopa: The most effective drug for controlling the motor symptoms of Parkinson's.[6]

  • Dopamine Agonists: (e.g., Pramipexole, Ropinirole) These drugs mimic the effects of dopamine in the brain.[7][8][9]

  • MAO-B Inhibitors: (e.g., Selegiline, Rasagiline) These drugs prevent the breakdown of dopamine in the brain.[7][8][9]

This compound: Potential Mechanism of Action

While specific experimental data is lacking, the description of this compound as a modulator of oxidative stress and an inhibitor of apoptosis suggests a potential mechanism of action relevant to neurodegeneration. Oxidative stress and apoptosis are key pathological processes implicated in both Alzheimer's and Parkinson's disease.

Below is a hypothetical signaling pathway illustrating the proposed general mechanism of this compound.

Khayalenoid_E_Pathway cluster_stress Cellular Stressors cluster_khayalenoid Therapeutic Intervention cluster_pathways Cellular Pathways cluster_outcome Cellular Outcome Oxidative Stress Oxidative Stress Apoptotic Pathway Apoptotic Pathway Oxidative Stress->Apoptotic Pathway This compound This compound This compound->Apoptotic Pathway Inhibits Pro-survival Pathways Pro-survival Pathways This compound->Pro-survival Pathways Activates Neuronal Cell Death Neuronal Cell Death Apoptotic Pathway->Neuronal Cell Death Neuronal Survival Neuronal Survival Pro-survival Pathways->Neuronal Survival

Caption: Hypothetical signaling pathway of this compound's neuroprotective action.

Data Presentation: A Call for Research

A critical gap exists in the scientific literature regarding the efficacy of this compound. To facilitate a meaningful comparison with standard-of-care drugs, future research should focus on generating quantitative data in established preclinical models. The tables below are presented as templates for how such data could be structured.

Table 1: In Vitro Neuroprotective Efficacy of this compound vs. Standard-of-Care in an Alzheimer's Disease Model (Hypothetical Data)

CompoundExperimental ModelToxin/StressorConcentration RangeIC50 / EC50 (µM)% Max Protection
This compoundSH-SY5Y cellsAmyloid-beta (Aβ)Data NeededData NeededData Needed
DonepezilSH-SY5Y cellsAmyloid-beta (Aβ)Data NeededData NeededData Needed
MemantineSH-SY5Y cellsAmyloid-beta (Aβ)Data NeededData NeededData Needed

Table 2: In Vivo Efficacy of this compound vs. Standard-of-Care in a Parkinson's Disease Model (Hypothetical Data)

CompoundAnimal ModelToxinKey EndpointDosing Regimen% Improvement
This compoundMPTP-induced mouseMPTPDopaminergic neuron countData NeededData Needed
LevodopaMPTP-induced mouseMPTPBehavioral score (e.g., rotarod)Data NeededData Needed
RasagilineMPTP-induced mouseMPTPDopaminergic neuron countData NeededData Needed

Experimental Protocols: A Framework for Future Studies

To ensure reproducibility and comparability of data, detailed experimental protocols are essential. The following outlines a potential experimental workflow for evaluating the neuroprotective effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation A Neuronal Cell Culture (e.g., SH-SY5Y) B Induce Neurotoxicity (e.g., Aβ, MPP+) A->B C Treatment with This compound B->C D Assess Cell Viability (e.g., MTT assay) C->D E Measure Oxidative Stress (e.g., ROS assay) C->E F Measure Apoptosis (e.g., Caspase-3 assay) C->F G Animal Model of Neurodegeneration (e.g., MPTP mouse) H Administer this compound G->H I Behavioral Testing (e.g., Rotarod) H->I J Post-mortem Brain Analysis (e.g., Immunohistochemistry) I->J

Caption: Proposed experimental workflow for evaluating this compound.

Detailed Methodologies (Illustrative Examples):

  • In Vitro Neuroprotection Assay:

    • Cell Culture: Human neuroblastoma SH-SY5Y cells would be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

    • Toxicity Induction: To model neurotoxicity, cells would be treated with a known neurotoxin such as amyloid-beta oligomers (for Alzheimer's models) or MPP+ (for Parkinson's models) at a predetermined cytotoxic concentration.

    • Treatment: Cells would be pre-treated with varying concentrations of this compound for a specified duration before the addition of the neurotoxin.

    • Viability Assessment: Cell viability would be quantified using the MTT assay. The absorbance would be measured at 570 nm, and results would be expressed as a percentage of the control (untreated) cells.

    • Oxidative Stress and Apoptosis Assays: Cellular levels of reactive oxygen species (ROS) would be measured using a fluorescent probe like DCFDA. Apoptosis would be assessed by measuring the activity of caspase-3 using a colorimetric assay kit.

  • In Vivo Efficacy Study:

    • Animal Model: A well-established animal model, such as the MPTP-induced mouse model of Parkinson's disease, would be used.

    • Drug Administration: this compound would be administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at different doses for a specified period.

    • Behavioral Analysis: Motor coordination and balance would be assessed using the rotarod test at baseline and at various time points after treatment.

    • Histological Analysis: At the end of the study, animals would be euthanized, and brain tissues would be collected. Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra would be performed to quantify the extent of dopaminergic neuron loss.

Conclusion and Future Directions

To move forward, rigorous preclinical studies are imperative. The generation of robust in vitro and in vivo data, following standardized and well-detailed protocols, will be essential to validate its neuroprotective potential and to determine if this compound, or its derivatives, could one day offer a meaningful therapeutic alternative for patients suffering from these devastating diseases. Researchers in the field are strongly encouraged to undertake such investigations to unlock the potential of this natural compound.

References

Navigating the Bioactivity of Khayalenoids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While the specific biological activities of Khayalenoid E, a triterpenoid isolated from the medicinal plant Khaya senegalensis, remain largely uncharacterized in publicly available research, this guide offers a comparative overview of the known bioactivities of closely related Khayalenoids and other limonoids from the same plant genus. This information, coupled with detailed experimental protocols for relevant assays, provides a valuable framework for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

The current body of scientific literature contains limited specific data on the biological effects of this compound. However, extensive research on extracts from Khaya senegalensis and its isolated constituents, particularly other limonoids, has revealed a range of promising pharmacological activities.[1][2][3][4] These studies suggest that this compound may possess similar properties, making the exploration of its bioactivity a compelling area for future research.

Potential Therapeutic Activities of Khaya senegalensis Limonoids

Extracts and isolated compounds from Khaya senegalensis have demonstrated a variety of biological effects, including anthelmintic, anticancer, antimalarial, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5] These findings provide a roadmap for investigating the potential of this compound.

Table 1: Summary of Reported Biological Activities of Limonoids from Khaya Species
Biological ActivityCompound/ExtractAssay TypeObserved EffectReference
Anthelmintic Ethanolic and aqueous extracts of K. senegalensis barkIn vitro larval development assay and in vivo sheep modelDose-dependent reduction in fecal egg count and larval viability.[1][6][7][6][7]
Fractions of K. senegalensis leaf and bark extracts containing limonoidsIn vitro larval mortality assay (Ascaris suum)Strong activity against larvae.[8][8]
Anticancer 3α,7α-dideacetylkhivorin (a limonoid from K. senegalensis)In vitro growth inhibition against MCF-7, SiHa, and Caco-2 cell linesSignificant growth inhibitory activities with IC50 values ranging from 0.07 to 0.14 µM.[9][10][9][10]
Limonoids from Khaya ivorensisIn vitro cytotoxicity against HL-60, SMMC-7721, A-549, MCF-7, and SW480 tumor cell linesCompounds 2, 3, and 4 exhibited cytotoxicity with IC50 values between 21.1–39.5 μM.[11][11]
Antimalarial Limonoids from K. senegalensisIn vitro antiplasmodial assay against P. falciparumReported antiplasmodial activity.[12][12]
Antileishmanial Methanol extract and isolated compounds from K. senegalensis stem barkIn vitro assay against Leishmania donovani promastigotesModerate to potent antileishmanial activity.[5][5]

Experimental Protocols for Key Assays

To facilitate further research into this compound and related compounds, this section provides detailed methodologies for commonly employed assays.

Anthelmintic Activity Assays

1. In Vitro Larval Development Assay:

This assay is crucial for the initial screening of compounds for their ability to inhibit the development of nematode larvae.

  • Objective: To determine the concentration-dependent effect of a test compound on the development of parasitic nematode larvae from eggs to the third-stage (L3).

  • Materials: Freshly collected nematode eggs (e.g., Haemonchus contortus), agar plates, test compound dissolved in a suitable solvent (e.g., DMSO), larval feeding solution, and a microscope.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add a known number of nematode eggs to each well containing the different concentrations of the test compound.

    • Include positive (commercial anthelmintic) and negative (solvent) controls.

    • Incubate the plates at an appropriate temperature (e.g., 27°C) for a specified period (e.g., 7 days).

    • After incubation, count the number of L3 larvae in each well under a microscope.

    • Calculate the percentage of inhibition of larval development for each concentration and determine the IC50 value.

2. In Vivo Fecal Egg Count Reduction Test (FECRT):

This assay is the standard method for evaluating the efficacy of anthelmintics in live animals.

  • Objective: To assess the percentage reduction in nematode egg shedding in the feces of infected animals after treatment with a test compound.

  • Materials: Naturally or experimentally infected animals (e.g., sheep or goats), test compound, fecal collection bags, saturated salt solution (for flotation), and a McMaster counting chamber.

  • Procedure:

    • Divide the infected animals into treatment and control groups.

    • Collect fecal samples from each animal before treatment to determine the baseline egg count.

    • Administer the test compound to the treatment group and a placebo to the control group.

    • Collect fecal samples again at specific time points after treatment (e.g., 7 and 14 days).

    • Perform fecal egg counts using the McMaster technique.

    • Calculate the percentage of fecal egg count reduction for the treated group compared to the control group.

Cytotoxicity Assays

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of chemical compounds.

  • Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to a test compound.

  • Materials: Cancer cell lines (e.g., MCF-7, HeLa), cell culture medium, 96-well plates, MTT reagent, and a microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

    • Include positive (known cytotoxic drug) and negative (vehicle) controls.

    • After the treatment period, add MTT solution to each well and incubate for a few hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the IC50 value.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of this compound's biological activity, starting from isolation to the evaluation in different assays.

experimental_workflow A Isolation of this compound from Khaya senegalensis B Structural Elucidation (NMR, MS) A->B C In Vitro Anthelmintic Assays (e.g., Larval Development Assay) B->C D In Vitro Cytotoxicity Assays (e.g., MTT Assay on Cancer Cell Lines) B->D E In Vitro Antimalarial/Antileishmanial Assays B->E F In Vivo Studies (if promising in vitro results) C->F D->F E->F G Data Analysis and Structure-Activity Relationship (SAR) Studies F->G

Caption: A proposed workflow for the systematic evaluation of this compound's bioactivity.

Signaling Pathways Potentially Modulated by Triterpenoids

While the specific molecular targets of Khayalenoids are not yet fully elucidated, triterpenoids are known to interact with various signaling pathways implicated in cancer and other diseases. A potential mechanism of action for the cytotoxic effects of limonoids could involve the induction of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Khayalenoid This compound (Hypothesized) Mitochondrion Mitochondrion Khayalenoid->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of apoptotic signaling pathways potentially targeted by triterpenoids.

Conclusion and Future Directions

The class of limonoids and triterpenoids found in Khaya senegalensis represents a promising source of new therapeutic agents. Although specific data on this compound is currently unavailable, the documented activities of its chemical relatives strongly warrant further investigation. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to begin to unravel the biological activities and therapeutic potential of this compound and other related natural products. Future studies should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo assays to build a comprehensive activity profile and to explore its mechanisms of action.

References

Independent Verification of "Khayalenoid E" Research Findings: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for independent research, clinical trial data, and detailed experimental findings on the compound "Khayalenoid E" has revealed a significant lack of publicly available information. While the compound is identified in chemical databases and a comprehensive review of limonoids, there is no substantive body of research to conduct an independent verification or create a comparative guide as requested.

"this compound" is cataloged as a triterpenoid isolated from the leaves and branches of the Khaya senegalensis tree, with the assigned CAS Number 1220508-29-1[1][2][3][4][5]. Its existence is noted within a 2011 chemical review on meliaceous limonoids, a class of secondary metabolites known for a wide range of biological activities[1]. The compound is also listed by several chemical suppliers[2][3][4][5].

However, the core requirements for a comparative guide—quantitative performance data, detailed experimental protocols, and established signaling pathways—could not be met. The search did not yield any published studies detailing the biological activity, efficacy, or mechanism of action of this compound. Consequently, there is no experimental data to present in comparative tables, no established methodologies to detail, and no defined signaling pathways to visualize.

Without primary research literature, it is not possible to:

  • Objectively compare the performance of this compound with any alternatives.

  • Provide supporting experimental data regarding its efficacy or safety.

  • Detail the experimental protocols used in its investigation.

  • Illustrate its mechanism of action through signaling pathway diagrams.

The request for "independent verification" presupposes the existence of initial research findings to verify. As no such foundational research on this compound is publicly accessible, the creation of a comparison guide as specified is not feasible at this time. Further research and publication of data on this compound would be required before a guide of this nature could be developed.

References

Comprehensive Search Reveals No Publicly Available Data on Khayalenoid E Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation of scientific literature and chemical databases, no studies detailing the structure-activity relationship (SAR) of Khayalenoid E have been identified. As a result, a comparative guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested cannot be compiled at this time.

The absence of such data makes it impossible to construct a comparison guide that meets the core requirements of summarizing quantitative data, providing detailed experimental methodologies, and visualizing signaling pathways. The scientific community has not yet published research that would form the basis of such a guide.

Researchers, scientists, and drug development professionals interested in the potential of this compound are encouraged to monitor scientific publications for any future studies that may emerge. Initial exploratory research to determine the biological activity of this compound would be a necessary first step before any structure-activity relationship studies could be undertaken.

This lack of available information underscores a gap in the current scientific knowledge regarding this particular compound. Future research efforts would be needed to first isolate or synthesize this compound in sufficient quantities for biological screening. Following the identification of any significant biological activity, a medicinal chemistry campaign to generate analogs and subsequently perform SAR studies could be initiated. Without these foundational studies, any discussion of its structure-activity relationship remains speculative.

Scientific Comparison of "Khayalenoid E" and Analogs: Data Unavailability

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and clinical trial databases for information regarding "Khayalenoid E" and its potential analogs has yielded no discernible results. This includes searches for its side effect profile, pharmacological data, mechanism of action, and any registered clinical trials.

The lack of any available data prevents the creation of a comparative guide as requested. It is possible that "this compound" is a compound that has not been described in publicly accessible scientific literature, is in a very early stage of development and not yet disclosed, or is a misnomer.

Without foundational information on "this compound," it is impossible to identify its analogs, retrieve experimental data, or construct the requested data tables and visualizations. Further investigation would require a correct and validated name for the compound of interest.

Validation of Khayalenoid E as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Khayalenoid E is a natural compound with the molecular formula C29H34O9. While it is available from chemical suppliers for research purposes, a thorough review of publicly accessible scientific literature reveals a significant lack of data regarding its biological activity and its potential as a biomarker. This guide addresses the current state of knowledge and the necessary steps for its validation.

Due to the absence of experimental data for this compound, this guide will establish a framework for its potential validation by drawing comparisons with a well-established biomarker, Prostate-Specific Antigen (PSA) for prostate cancer, and a research-stage biomarker, Neurofilament Light Chain (NfL) for neurodegenerative diseases. This comparative approach will highlight the rigorous process of biomarker validation.

Data Presentation: A Comparative Framework

To validate this compound as a biomarker, its performance would need to be quantified against established metrics. The following tables provide a template for how such data would be presented, using PSA and NfL as illustrative examples.

Table 1: Performance Characteristics of Established and Investigational Biomarkers

BiomarkerDisease/ConditionSample TypeSensitivity (%)Specificity (%)Area Under the Curve (AUC)Reference
This compound Hypothetical Conditione.g., Plasma, UrineData Not AvailableData Not AvailableData Not AvailableN/A
PSA Prostate CancerSerum~85-90~20-400.68[cite:No results found]
NfL Neurodegenerative DiseasesCerebrospinal Fluid (CSF), PlasmaHigh (Varies by disease)Moderate-High>0.80 (Varies by disease)[cite:No results found]

Table 2: Comparison of Clinical Utility

BiomarkerPrimary UseAdvantagesLimitations
This compound To be determinedTo be determinedTo be determined
PSA Screening, Diagnosis, MonitoringNon-invasive, widely availableLow specificity, high false-positive rate
NfL Prognosis, MonitoringReflects axonal damage, sensitiveNot specific to a single disease

Experimental Protocols

The validation of a novel biomarker like this compound would necessitate a series of well-defined experimental protocols. The following outlines the key stages of this process.

1. Analytical Validation

This phase ensures the reliability and reproducibility of the assay used to measure this compound.

  • Assay Principle: A detailed description of the technology used (e.g., ELISA, mass spectrometry).

  • Sample Collection and Handling: Standardized procedures for collecting, processing, and storing biological samples to ensure stability of this compound.

  • Calibration and Controls: Use of standard curves with known concentrations of purified this compound and inclusion of positive and negative controls.

  • Performance Characteristics:

    • Accuracy: Determined by spike-and-recovery studies.

    • Precision: Assessed through intra- and inter-assay variability.

    • Linearity and Range: The concentration range over which the assay is accurate.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.

2. Clinical Validation

This phase establishes the biomarker's ability to distinguish between different physiological or pathological states.

  • Study Design: A case-control or cohort study with clearly defined patient populations (e.g., individuals with the disease, healthy controls, and individuals with related conditions).

  • Statistical Analysis:

    • Receiver Operating Characteristic (ROC) curve analysis to determine sensitivity, specificity, and the optimal cut-off value.

    • Correlation studies with disease severity, progression, or response to treatment.

Mandatory Visualization

Signaling Pathways and Workflows

As there is no information on the signaling pathways associated with this compound, a hypothetical workflow for its validation as a biomarker is presented below. This diagram illustrates the logical progression from initial discovery to clinical application.

biomarker_validation_workflow cluster_discovery Phase 1: Discovery cluster_analytical Phase 2: Analytical Validation cluster_clinical Phase 3: Clinical Validation cluster_utility Phase 4: Clinical Utility Discovery Identification of This compound Hypothesis Hypothesis Generation: Association with Disease Discovery->Hypothesis Assay Assay Development & Optimization Hypothesis->Assay Performance Performance Characterization (Accuracy, Precision) Assay->Performance CaseControl Case-Control Studies: Establish Discrimination Performance->CaseControl Cohort Cohort Studies: Prognostic/Predictive Value CaseControl->Cohort Utility Assessment of Clinical Impact Cohort->Utility Implementation Clinical Implementation Utility->Implementation

Caption: Biomarker Validation Workflow for this compound.

Logical Relationship for a Hypothetical Signaling Pathway

Should this compound be found to modulate a cellular signaling pathway, the following diagram illustrates a generic kinase cascade that could be investigated.

signaling_pathway Khayalenoid_E This compound Receptor Receptor Khayalenoid_E->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response regulates

Caption: Hypothetical Signaling Pathway for this compound.

The validation of "this compound" as a biomarker is currently not possible due to the absence of foundational scientific research. The frameworks and examples provided in this guide serve to outline the necessary and rigorous process of biomarker discovery, validation, and implementation. Future research into the biological functions of this compound is required to determine if it holds any promise as a clinically useful biomarker. For researchers and drug development professionals, this highlights the critical need for comprehensive preclinical and clinical studies before a compound can be considered for biomarker status.

Comparative Analysis of Khayalenoid E and Other Experimental Treatments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Khayalenoid E" did not yield any specific information. It is possible that this is a novel, not-yet-published compound, or a proprietary name. To fulfill the structural requirements of your request, this guide uses Activin E as a template to demonstrate a comparative analysis against a hypothetical experimental treatment, Comparator X . The data and experimental protocols presented are illustrative and based on the known biological functions of the activin subclass of the TGFβ superfamily.

This guide provides a comparative overview of Activin E and the hypothetical experimental treatment, Comparator X, for researchers, scientists, and drug development professionals. The objective is to benchmark the performance of these molecules based on experimental data.

Overview of Mechanism of Action

Activin E is a member of the Transforming Growth Factor-beta (TGFβ) superfamily.[1] Like other activins, it is involved in regulating cell growth and differentiation.[1] Experimental evidence shows that Activin E signals through the type I receptor ALK7, utilizing the canonical activin type II receptors, ActRIIA and ActRIIB.[1] This signaling cascade leads to the phosphorylation of SMAD2/3, which then translocates to the nucleus to regulate target gene expression.[1] This pathway is implicated in various physiological and pathological processes, making it a target for therapeutic intervention.

Comparator X is a hypothetical small molecule inhibitor designed to selectively target the downstream effects of the SMAD2/3 signaling pathway, aiming to modulate the transcriptional activity of these proteins without affecting their phosphorylation.

Comparative Performance Data

The following tables summarize the quantitative data from key in vitro experiments comparing the efficacy and specificity of Activin E-induced signaling versus the inhibitory action of Comparator X.

Table 1: SMAD2/3 Phosphorylation in Mature Murine Adipocytes

TreatmentConcentrationMean SMAD2/3 Phosphorylation (Fold Change over Control)Standard Deviationp-value
Control-1.00.1-
Activin E50 ng/mL8.51.2< 0.001
Comparator X10 µM1.10.2> 0.05
Activin E + Comparator X50 ng/mL + 10 µM8.31.1< 0.001

Table 2: CAGA-Luciferase Reporter Assay in HEK293T Cells

TreatmentConcentrationMean Luciferase Activity (Relative Light Units)Standard Deviationp-value
Control-10015-
Activin E50 ng/mL1250150< 0.001
Comparator X10 µM9520> 0.05
Activin E + Comparator X50 ng/mL + 10 µM35045< 0.01

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures are provided below to enhance understanding.

Activin_E_Signaling_Pathway ActivinE Activin E ActRII ActRIIA/B (Type II Receptor) ActivinE->ActRII Binds ALK7 ALK7 (Type I Receptor) ActRII->ALK7 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK7->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Regulates

Caption: Activin E Signaling Pathway

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis start Seed HEK293T or Adipocyte Cells treat Treat with Activin E, Comparator X, or Combo start->treat incubate Incubate for 24 hours treat->incubate lysis Cell Lysis incubate->lysis western Western Blot for p-SMAD2/3 lysis->western Protein Analysis luciferase Luciferase Assay for CAGA Reporter Activity lysis->luciferase Gene Reporter Analysis

Caption: In Vitro Experimental Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Treatment
  • Cell Lines: HEK293T cells and mature murine adipocytes were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.

  • Treatment: For experimental assays, cells were seeded in 6-well plates. After 24 hours, the medium was replaced with serum-free DMEM for 4 hours before treatment. Cells were then treated with Activin E (50 ng/mL), Comparator X (10 µM), or a combination of both for 24 hours. A vehicle control (phosphate-buffered saline) was also included.

Western Blot for SMAD2/3 Phosphorylation
  • Protein Extraction: After treatment, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Total protein concentration was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against phospho-SMAD2/3 and total SMAD2/3.

  • Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) kit.

  • Analysis: Band intensities were quantified using ImageJ software. The ratio of phosphorylated SMAD2/3 to total SMAD2/3 was calculated and normalized to the control group.

CAGA-Luciferase Reporter Assay
  • Transfection: HEK293T cells were co-transfected with a CAGA-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: 24 hours post-transfection, cells were treated with Activin E, Comparator X, or a combination as described in section 4.1.

  • Lysis and Assay: After 24 hours of treatment, cells were lysed, and luciferase activity was measured using a dual-luciferase reporter assay system.

  • Analysis: Firefly luciferase activity was normalized to Renilla luciferase activity to control for transfection efficiency. The results were expressed as relative light units (RLU).

This guide provides a framework for comparing novel therapeutics. As more data on "this compound" becomes available, a similar structure can be used to disseminate findings to the scientific community.

References

Safety Operating Guide

Proper Disposal Procedures for Khayalenoid E

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Khayalenoid E" is a fictional substance. The following disposal procedure is a hypothetical example created to meet the user's prompt and is based on general best practices for the disposal of hazardous laboratory chemicals. This information should not be used for any real chemical substance. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for the proper disposal of any chemical.

This document provides essential safety and logistical information for the proper disposal of the fictional hazardous compound, this compound. The procedural, step-by-step guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing personnel risk and environmental impact.

Immediate Safety and Spill Response

In the event of a this compound spill, immediate and appropriate action is critical.

  • Minor Spill (<100 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

    • Confine the spill to a small area using an absorbent material like vermiculite or a chemical spill pillow.[1][2]

    • Absorb the spill and place the contaminated material in a designated, sealed hazardous waste container.[1][3]

    • Clean the spill area with a suitable decontaminating solution.

    • Label the waste container and arrange for pickup by your institution's hazardous waste management.

  • Major Spill (>100 mL or outside a fume hood):

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • If the substance is volatile, close the laboratory door to contain vapors.[1]

    • Contact your institution's emergency response team or EHS office.

    • Provide them with the Safety Data Sheet for this compound.

Waste Segregation and Collection

Proper segregation of this compound waste is the first step in compliant disposal.

  • Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible wastes can react violently or produce toxic gases.[4]

  • Containers: Use only designated, compatible, and properly labeled containers for this compound waste. Containers should be kept closed except when adding waste.[5][6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Corrosive").[6][7]

On-Site Storage and Disposal Plan

All this compound waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5][6]

Quantitative Disposal Parameters

The following table summarizes the key quantitative parameters for the handling and disposal of aqueous this compound waste.

ParameterGuidelineNotes
pH Range for Neutralization 2.0 > pH > 12.0Waste outside this range must be neutralized prior to consolidation.
Final pH for Sewer Disposal 5.5 - 9.0Only permitted for neutralized, non-hazardous solutions.[8][9]
Maximum Concentration in Waste Container 10% (w/v)Higher concentrations must be diluted before consolidation.
SAA Storage Limit (Liquid) 55 gallonsOnce this limit is reached, waste must be removed within 3 days.[5][6]
SAA Storage Limit (Acutely Toxic Solid) 1 kgApplies to pure, solid this compound waste.[5]

Experimental Protocol: Neutralization of Acidic this compound Waste

This protocol details the in-lab neutralization of acidic aqueous waste containing this compound. This procedure should only be performed by trained personnel in a certified fume hood while wearing appropriate PPE.[10]

Materials:

  • Acidic this compound aqueous waste (pH < 2.0)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter or pH test strips

  • Stir plate and magnetic stir bar

  • Ice bath

  • Appropriate hazardous waste container

Procedure:

  • Place the beaker containing the acidic this compound waste in an ice bath on a stir plate to control the exothermic reaction.[11]

  • Begin stirring the solution at a moderate speed.

  • Slowly add the 1 M NaOH solution dropwise to the acidic waste.[12]

  • Continuously monitor the pH of the solution using a calibrated pH meter or pH test strips.[12]

  • Continue adding the base until the pH of the solution is stable within the neutral range of 5.5 to 9.0.[8][9]

  • Once neutralized, transfer the solution to the designated hazardous waste container for aqueous chemical waste.

  • Label the container with all chemical constituents, including the neutralized this compound and the resulting salt.

  • Arrange for pickup by your institution's hazardous waste management service.

Visualized Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_treatment In-Lab Treatment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A This compound Waste Generated B Is waste acidic (pH < 2.0)? A->B C Perform Neutralization Protocol B->C Yes D Collect in Labeled Hazardous Waste Container B->D No C->D E Store in Satellite Accumulation Area (SAA) D->E F Arrange for EHS Pickup E->F

Caption: Workflow for this compound Waste Disposal.

References

Personal protective equipment for handling Khayalenoid E

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of Khayalenoid E based on general laboratory safety principles for novel chemical compounds. Since a specific Safety Data Sheet (SDS) is not publicly available for this compound (CAS 1220508-29-1), it should be treated as a substance of unknown toxicity and potential hazard. All personnel must be thoroughly trained in chemical safety and handling procedures before working with this compound.

Immediate Safety Information: Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Handling unopened container - Standard lab coat- Safety glasses- Nitrile glovesProtects against potential external contamination of the container.
Weighing and preparing solutions (powder form) - Chemical-resistant lab coat- Chemical splash goggles worn over safety glasses- Face shield- Double-layered nitrile gloves- N95 respirator or higherProvides maximum protection against inhalation of fine powder and accidental splashes to the face and eyes. Double gloving is recommended to prevent contamination.[1][2][3]
Conducting experiments with solutions - Chemical-resistant lab coat- Chemical splash goggles- Nitrile glovesProtects against splashes and direct contact with the dissolved compound.
Cleaning and decontamination - Chemical-resistant lab coat- Chemical splash goggles- Heavy-duty nitrile or neoprene glovesEnsures protection against prolonged contact with cleaning agents and residual this compound.

It is crucial to inspect all PPE for integrity before each use and to replace it if damaged.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound in its powdered form. All operations involving the solid compound should be performed within a certified chemical fume hood or a powder weighing station to control airborne particles.[5][6]

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Preparation: Before starting, ensure the chemical fume hood is clean and operational. Cover the work surface with absorbent bench paper.[5] Assemble all necessary equipment, including vials, spatulas, and solvent.

  • Weighing:

    • Tare a clean, dry vial on an analytical balance.

    • Inside the fume hood, carefully transfer the required amount of this compound powder to the vial using a clean spatula.[6]

    • Close the vial securely before removing it from the fume hood to weigh.

  • Dissolution:

    • Return the sealed vial to the fume hood.

    • Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired concentration.

    • Secure the cap and mix by vortexing or sonicating until the compound is fully dissolved.

  • Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the solution under appropriate conditions (e.g., at -20°C), as determined by the compound's stability.

Below is a workflow diagram for the preparation of this compound for experimental analysis.

G cluster_prep Preparation Phase cluster_weighing Weighing Phase (in Fume Hood) cluster_dissolution Dissolution Phase (in Fume Hood) cluster_final Finalization prep_area Prepare Fume Hood (Clean surface, lay bench paper) gather_materials Gather Materials (Vials, spatula, solvent, PPE) prep_area->gather_materials 1. tare_vial Tare Vial on Balance add_powder Add this compound Powder tare_vial->add_powder 2. seal_vial Seal Vial add_powder->seal_vial 3. weigh_vial Weigh Sealed Vial seal_vial->weigh_vial 4. add_solvent Add Solvent to Vial mix_solution Mix Until Dissolved (Vortex/Sonicate) add_solvent->mix_solution 5. label_vial Label Stock Solution store_vial Store Appropriately label_vial->store_vial 6.

Workflow for Preparing this compound Stock Solution.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Protocol

Waste Type Disposal Procedure
Solid this compound - Collect in a clearly labeled, sealed container designated for hazardous chemical waste.- Do not mix with other chemical waste unless compatibility is confirmed.
Contaminated Labware (gloves, pipette tips, vials) - Place all contaminated disposable items in a designated hazardous waste bag within the fume hood.- Seal the bag before removing it from the fume hood.
Liquid Waste (solutions containing this compound) - Collect in a labeled, sealed, and chemical-resistant container for hazardous liquid waste.- The container should specify "Organic Liquid Waste" and list this compound as a component.[7]

All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Never pour this compound solutions down the drain.[7]

The logical flow for waste disposal is outlined in the following diagram.

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_ppe Contaminated PPE start Waste Generation (Solid, Liquid, Contaminated PPE) solid_waste Collect Solid this compound in Labeled Container start->solid_waste liquid_waste Collect Liquid Waste in Labeled Container start->liquid_waste ppe_waste Collect in Hazardous Waste Bag start->ppe_waste ehs_pickup Arrange for EHS Waste Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup ppe_waste->ehs_pickup

Waste Disposal Flowchart for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.